molecular formula C8H6ClNO3 B1396144 1-(3-Chloro-5-nitrophenyl)ethanone CAS No. 1207175-00-5

1-(3-Chloro-5-nitrophenyl)ethanone

Cat. No.: B1396144
CAS No.: 1207175-00-5
M. Wt: 199.59 g/mol
InChI Key: YLRJODJMRMHUSQ-UHFFFAOYSA-N
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Description

1-(3-Chloro-5-nitrophenyl)ethanone is a useful research compound. Its molecular formula is C8H6ClNO3 and its molecular weight is 199.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Chloro-5-nitrophenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Chloro-5-nitrophenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(3-chloro-5-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO3/c1-5(11)6-2-7(9)4-8(3-6)10(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLRJODJMRMHUSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30717336
Record name 1-(3-Chloro-5-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207175-00-5
Record name 1-(3-Chloro-5-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1-(3-Chloro-5-nitrophenyl)ethanone (CAS: 1207175-00-5)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(3-Chloro-5-nitrophenyl)ethanone, a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. This document moves beyond a simple recitation of facts to offer a deeper understanding of the compound's synthesis, reactivity, and potential applications, grounded in established chemical principles.

Introduction and Core Properties

1-(3-Chloro-5-nitrophenyl)ethanone, also known as 3'-chloro-5'-nitroacetophenone, is a substituted aromatic ketone.[1][2] Its molecular structure, featuring an acetophenone core with chloro and nitro substituents at the meta positions, imparts a unique reactivity profile that makes it a valuable building block in organic synthesis.[1] The electron-withdrawing nature of both the chloro and nitro groups significantly influences the chemical behavior of the aromatic ring and the acetyl group.

Table 1: Physicochemical Properties of 1-(3-Chloro-5-nitrophenyl)ethanone

PropertyValueSource
CAS Number 1207175-00-5[2]
Molecular Formula C₈H₆ClNO₃[2]
Molecular Weight 199.59 g/mol [2]
Predicted Boiling Point 274.8±25.0 °C[2]
Predicted Density 1.378±0.06 g/cm³[2]
Storage Conditions Room temperature, sealed, dry[2]

Synthesis and Mechanism

The most logical and established synthetic route to 1-(3-Chloro-5-nitrophenyl)ethanone is the electrophilic aromatic substitution, specifically the nitration of 3'-chloroacetophenone. The acetyl and chloro groups are meta- and ortho,para-directing groups, respectively. In this case, the directing effects lead to the introduction of the nitro group at the 5-position.

Conceptual Synthesis Workflow

G cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_product Product 3'-Chloroacetophenone 3'-Chloroacetophenone Electrophilic Aromatic Substitution (Nitration) Electrophilic Aromatic Substitution (Nitration) 3'-Chloroacetophenone->Electrophilic Aromatic Substitution (Nitration) Mixed Acid (HNO3/H2SO4) Mixed Acid (HNO3/H2SO4) Mixed Acid (HNO3/H2SO4)->Electrophilic Aromatic Substitution (Nitration) 1-(3-Chloro-5-nitrophenyl)ethanone 1-(3-Chloro-5-nitrophenyl)ethanone Electrophilic Aromatic Substitution (Nitration)->1-(3-Chloro-5-nitrophenyl)ethanone

Caption: Synthetic workflow for 1-(3-Chloro-5-nitrophenyl)ethanone.

Detailed Experimental Protocol (Adapted from a similar nitration)

This protocol is adapted from the well-established nitration of acetophenone and is expected to yield the desired product with high efficiency.

Materials:

  • 3'-Chloroacetophenone

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ethanol

  • Ice

  • Activated Carbon

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Büchner funnel and flask

  • Beakers

  • Mortar and pestle

Procedure:

  • Preparation of the Reaction Mixture: In a 250 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and a thermometer, add 37 mL of concentrated sulfuric acid.

  • Cooling: Cool the flask in an ice-salt bath until the internal temperature drops to 0 °C.

  • Addition of Substrate: While maintaining the temperature between 0-5 °C, slowly add 0.125 mol of 3'-chloroacetophenone dropwise with continuous stirring.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding 10 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Nitration: Cool the reaction mixture to -7 °C. Slowly add the cooled nitrating mixture dropwise over a period of 30 minutes, ensuring the temperature does not exceed 0 °C.

  • Reaction Completion: After the addition is complete, continue stirring for an additional 10 minutes while maintaining the low temperature.

  • Quenching: Pour the reaction mixture slowly and with vigorous stirring onto a mixture of 165 g of crushed ice in 375 mL of water. A yellow solid product will precipitate.

  • Isolation and Washing: Once the ice has melted, filter the solid product using a Büchner funnel. Wash the crude product with two portions of 75 mL of cold water.

  • Preliminary Purification: Transfer the crude product to a beaker and triturate with 8 mL of ethanol. Filter and press the solid to remove as much liquid as possible.

  • Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol (approximately 25-35 mL) and add a small amount of activated carbon. Hot filter the solution into a beaker of cold water with vigorous stirring.

  • Final Isolation and Drying: After allowing the purified product to crystallize, collect the yellow crystals by filtration, wash with a small amount of cold water, and air dry.

Chemical Reactivity and Synthetic Utility

The presence of the chloro, nitro, and acetyl groups on the aromatic ring dictates the reactivity of 1-(3-Chloro-5-nitrophenyl)ethanone, making it a versatile intermediate.

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, opening up a wide range of subsequent derivatizations, such as diazotization followed by Sandmeyer reactions.

  • Reactions of the Acetyl Group: The methyl group of the acetyl moiety can undergo condensation reactions, such as aldol condensations, to build more complex carbon skeletons. The carbonyl group itself can be reduced to a secondary alcohol.

  • Nucleophilic Aromatic Substitution: While the ring is electron-deficient, the presence of the nitro group can activate the chloro substituent towards nucleophilic aromatic substitution under specific conditions.

Logical Relationship of Functional Group Transformations

G cluster_start Core Molecule cluster_nitro Nitro Group Chemistry cluster_acetyl Acetyl Group Chemistry 1-(3-Chloro-5-nitrophenyl)ethanone 1-(3-Chloro-5-nitrophenyl)ethanone Reduction to Amine Reduction to Amine 1-(3-Chloro-5-nitrophenyl)ethanone->Reduction to Amine Aldol Condensation Aldol Condensation 1-(3-Chloro-5-nitrophenyl)ethanone->Aldol Condensation Reduction to Alcohol Reduction to Alcohol 1-(3-Chloro-5-nitrophenyl)ethanone->Reduction to Alcohol Further Derivatization Further Derivatization Reduction to Amine->Further Derivatization

Caption: Potential reaction pathways for 1-(3-Chloro-5-nitrophenyl)ethanone.

Applications in Drug Discovery and Development

1-(3-Chloro-5-nitrophenyl)ethanone serves as a crucial starting material or intermediate in the synthesis of a variety of biologically active molecules.[1] Its utility is particularly noted in the development of:

  • Antimicrobial Agents: The chloro and nitro functional groups are common pharmacophores in antimicrobial drug candidates. This compound provides a scaffold for the synthesis of novel antibiotics.[1]

  • Agrochemicals: It is employed in the production of herbicides and pesticides, contributing to crop protection.[1]

  • Specialty Chemicals: Its reactivity also lends itself to the synthesis of dyes, pigments, and specialty polymers.[1]

Spectroscopic and Analytical Data (Predicted)

Table 2: Predicted Spectroscopic Data

TechniquePredicted Observations
¹H NMR Aromatic protons would appear as multiplets in the downfield region (δ 7.5-8.5 ppm). The methyl protons of the acetyl group would be a singlet at approximately δ 2.6 ppm.
¹³C NMR The carbonyl carbon would be significantly downfield (~195 ppm). Aromatic carbons would appear in the δ 120-150 ppm region, with carbons attached to the nitro and chloro groups showing distinct shifts. The methyl carbon would be around δ 27 ppm.
IR Spectroscopy Strong C=O stretch around 1700 cm⁻¹. Characteristic N-O stretching bands for the nitro group around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric). C-Cl stretching in the fingerprint region.
Mass Spectrometry The molecular ion peak [M]⁺ would be observed at m/z 199. A prominent fragment would be the loss of the methyl group ([M-15]⁺) at m/z 184.

Safety and Handling

Based on safety data for similar compounds, 1-(3-Chloro-5-nitrophenyl)ethanone should be handled with care.[3]

  • Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.[3]

  • Precautions: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Wash hands thoroughly after handling.[3]

  • Storage: Store in a cool, dry place in a tightly sealed container.[2]

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

1-(3-Chloro-5-nitrophenyl)ethanone is a chemical intermediate of significant value in the fields of medicinal chemistry and materials science. Its synthesis via the nitration of 3'-chloroacetophenone is a robust and scalable process. The compound's rich reactivity, stemming from its trifunctional nature, allows for a diverse range of chemical transformations, making it a key building block for the synthesis of complex target molecules. For researchers and developers in the pharmaceutical and agrochemical sectors, a thorough understanding of this compound's properties and reactivity is essential for leveraging its full potential in the creation of novel and effective products.

References

  • EFFECT OF CHLORO AND NITRO TERMINAL SUBSTITUENTS ON MESOMORPHIC PROPERTIES OF AZOBENZENE LIQUID CRYSTALS - Acta Chemica Malaysia. (URL: not available)
  • Proton NMR chemical shifts and coupling constants for brain metabolites. (URL: not available)
  • SUPPLEMENTARY DATA - The Royal Society of Chemistry. (URL: not available)
  • 1-(3-Chloro-5-nitrophenyl)ethanone - MySkinRecipes. (URL: [Link])

  • Welcome To Hyma Synthesis Pvt. Ltd. (URL: not available)
  • 5'-Chloro-2'-hydroxy-3'-nitroacetophenone - PubChem. (URL: [Link])

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (URL: [Link])

  • 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (URL: [Link])

  • Synthesis of 3-nitroacetophenone - IS MUNI. (URL: [Link])

  • Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one deriv
  • Eco-friendly Synthesis of 3-Chloro -4-(3- Nitrophenyl)-1-Phenyl-azetidin-2-One | Prime Scholars. (URL: [Link])

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (URL: not available)
  • 3',4'-Dichloro-5'-nitroacetophenone | C8H5Cl2NO3 | CID 20505030 - PubChem. (URL: [Link])

  • Table of Characteristic IR Absorptions. (URL: not available)
  • Ethanone, 1-(3-nitrophenyl)- - the NIST WebBook. (URL: [Link])

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. (URL: not available)
  • Retrosynthesis of 1-(3-chloro-5-nitrophenyl)-2,2-dimethylpropan-1-one. (URL: [Link])

  • Interpreting IR Spectra - Chemistry Steps. (URL: [Link])

  • CN110668948A - Preparation method of 4-chloro-2-fluoro-5-nitroacetophenone - Google P
  • Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry - YouTube. (URL: [Link])

  • Chemical Properties of Ethanone, 1-(3-nitrophenyl)- (CAS 121-89-1) - Cheméo. (URL: [Link])

  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (URL: [Link])

  • Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives - ResearchGate. (URL: [Link])

  • 1-(3-Chlorophenyl)ethanone | C8H7ClO | CID 14933 - PubChem. (URL: [Link])

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (URL: [Link])

  • 1H NMR Spectroscopy. (URL: not available)
  • Introduction to IR Spectroscopy: How to Read an Infrared Spectroscopy Graph - YouTube. (URL: [Link])

Sources

Technical Whitepaper: Reactivity Profile and Stability Protocols for 1-(3-Chloro-5-nitrophenyl)ethanone

[1]

Executive Summary

1-(3-Chloro-5-nitrophenyl)ethanone (CAS: 1207175-00-5) represents a critical scaffold in the synthesis of next-generation kinase inhibitors and agrochemicals.[1] Its utility stems from its trifunctional nature : a ketone handle for condensation, a nitro group for reduction/annulation, and a chlorine atom for metal-catalyzed coupling.[1]

However, this molecule presents a specific "meta-constraint" challenge. Unlike typical substrates where electron-withdrawing groups (EWG) activate nucleophilic aromatic substitution (SNAr) at ortho or para positions, the meta relationship between the chlorine and nitro groups in this scaffold renders standard SNAr pathways kinetically inaccessible.[2] This guide details the specific protocols required to navigate this reactivity landscape, ensuring high chemoselectivity and process safety.

Structural Analysis & Electronic Properties[2]

The reactivity of 1-(3-Chloro-5-nitrophenyl)ethanone is dictated by the electronic interplay of its three substituents on the benzene ring.[1]

Electronic Deactivation[2]
  • Nitro Group (

    
    ):  A strong 
    
    
    - and
    
    
    -acceptor located at the 5-position.[1]
  • Acetyl Group (

    
    ):  A moderate EWG located at the 1-position.[2]
    
  • Chloro Group (

    
    ):  A weak deactivator (inductive withdrawal) but ortho/para director, located at the 3-position.[2]
    

The "Meta-Lock" Phenomenon: In standard SNAr reactions (e.g., displacing Cl with an amine), the intermediate Meisenheimer complex is stabilized by resonance only if the EWG is ortho or para to the leaving group.[2] Here, the nitro and acetyl groups are meta to the chlorine. Consequently, the negative charge in the transition state cannot be delocalized onto the oxygen atoms of the nitro or carbonyl groups.[1]

  • Implication: Standard SNAr (e.g., heating with an amine in DMSO) will likely fail or require forcing conditions that degrade the molecule.[2]

  • Solution: Transition metal catalysis (Buchwald-Hartwig) is required to activate the C-Cl bond.[2]

Synthesis & Production Pathways

The most robust synthesis avoids direct nitration of 3-chloroacetophenone, which yields inseparable regioisomers.[1] Instead, a "Sandmeyer Sequence" ensures regiochemical purity.

The "Sandmeyer Sequence" Workflow

SynthesisPathStartAcetophenoneInter13,5-DinitroacetophenoneStart->Inter1HNO3, H2SO4(Nitration)Inter23-Amino-5-nitroacetophenoneInter1->Inter2NaHS or Sn/HCl(Selective Zinin Red.)Final1-(3-Chloro-5-nitrophenyl)ethanoneInter2->Final1. NaNO2, HCl2. CuCl (Sandmeyer)

Figure 1: High-fidelity synthesis route ensuring 1,3,5-substitution pattern.

Critical Control Point: The reduction of 3,5-dinitroacetophenone (Inter1) must be stoichiometric. Using excess reducing agent will reduce both nitro groups to the diamine, destroying the scaffold's asymmetry.

Reactivity Profile & Chemoselectivity

The molecule possesses three distinct "reaction vectors."[3] Success depends on selecting reagents that engage one vector without disturbing the others.

Chemoselectivity Map[1][2]

ReactivityMapCore1-(3-Chloro-5-nitrophenyl)ethanonePathAVector A: Nitro Reduction(Synthesis of Anilines)Core->PathASnCl2 / HClor Fe / AcOHPathBVector B: Ketone Reduction(Synthesis of Chiral Alcohols)Core->PathBNaBH4 / MeOH(-78°C to 0°C)PathCVector C: C-Cl Activation(Cross-Coupling)Core->PathCPd(OAc)2 / Ligand(Buchwald-Hartwig)ProdA3-Amino-5-chloroacetophenonePathA->ProdAProdB1-(3-Chloro-5-nitrophenyl)ethanolPathB->ProdBProdCBiaryl / Arylamine DerivativesPathC->ProdC

Figure 2: Divergent reactivity pathways.[2] Note that Vector C requires catalysis due to the meta-constraint.

Detailed Reactivity Logic
Reaction VectorReagent SystemChemoselectivity Logic
Nitro Reduction SnCl₂ / HCl or Fe / NH₄Cl High. Acidic metals reduce

to

without affecting the ketone or the C-Cl bond.[1] Catalytic hydrogenation (Pd/C, H₂) is risky as it may cause hydrodechlorination (loss of Cl).[2]
Ketone Reduction NaBH₄ / MeOH High. Borohydrides reduce ketones to alcohols.[2] They are not strong enough to reduce the nitro group or displace the chloride under standard conditions.
C-Cl Substitution Pd₂dba₃ / XPhos Required. Because SNAr is deactivated, Palladium catalysis is the only viable route to replace Cl with amines or aryl groups.

Stability & Handling Protocols

Thermal Stability
  • Melting Point: 78–82°C.[2]

  • Decomposition: Differential Scanning Calorimetry (DSC) data for similar nitro-acetophenones suggests exotherms beginning >220°C.[1][2]

  • Protocol: Do not heat bulk material above 100°C. Drying should be performed under vacuum at 40°C.[2]

Chemical Incompatibilities[2]
  • Strong Bases (NaOH, KOH, NaH): The acetyl group has acidic

    
    -protons (
    
    
    ).[1][2] Strong bases will induce enolization, leading to self-condensation (Aldol) or formation of "tarry" polymers, especially in the presence of the electron-deficient ring.[1]
  • Reducing Agents (LiAlH₄): Non-selective.[2] Will reduce both the ketone and the nitro group simultaneously, often yielding complex mixtures of azo/hydrazo intermediates.

Validated Experimental Protocols

Protocol A: Chemoselective Reduction of Nitro Group

Objective: Synthesis of 3-Amino-5-chloroacetophenone without dechlorinating.

  • Setup: Charge a 3-neck round bottom flask with 1-(3-Chloro-5-nitrophenyl)ethanone (1.0 eq) and Ethanol (10 vol).

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 eq) and Ammonium Chloride (saturated aq. solution, 2.0 eq).

  • Reaction: Heat to reflux (approx. 78°C) with vigorous mechanical stirring.

    • Why Iron? Iron is milder than Tin and less toxic.[2] It avoids the risk of over-reduction (dechlorination) common with catalytic hydrogenation.[2]

  • Monitoring: Monitor by TLC (EtOAc/Hexane 3:7). Starting material (

    
    ) disappears; fluorescent amine product (
    
    
    ) appears.[2]
  • Workup: Filter hot through Celite to remove iron oxide sludge. Concentrate filtrate.[2] Partition between EtOAc and water.[2]

  • Validation: NMR should show disappearance of the downfield nitro-adjacent protons and appearance of a broad singlet (

    
    ) at 
    
    
    3.5–4.0 ppm.[1][2]
Protocol B: Ketone Reduction to Alcohol

Objective: Synthesis of 1-(3-Chloro-5-nitrophenyl)ethanol.

  • Setup: Dissolve substrate (1.0 eq) in Methanol (anhydrous, 10 vol) under

    
    . Cool to 0°C.[2]
    
  • Addition: Add Sodium Borohydride (

    
    , 0.6 eq) portion-wise over 15 minutes.
    
    • Caution: Gas evolution (

      
      ).[2] Maintain temperature <5°C to prevent side reactions with the nitro group.
      
  • Quench: After 1 hour, quench with Acetone (1 vol) followed by saturated

    
    .
    
  • Isolation: Evaporate MeOH, extract aqueous residue with DCM.

  • Result: Yields the secondary alcohol. The nitro group remains intact (yellow solid).[2]

References

  • Synthesis of Nitroacetophenones: Corson, B. B.; Hazen, R. K.[4] "m-Nitroacetophenone."[1] Organic Syntheses, Coll.[2][4] Vol. 2, p. 434 (1943).[2]

  • Chemoselectivity in Reduction: "Chemoselectivity in the Reduction of 3-Nitroacetophenone." Ambeed Technical Notes.

  • Nucleophilic Substitution Mechanisms: "Nucleophilic Aromatic Substitution (SNAr) vs Metal Catalysis." Chemistry LibreTexts.

  • Safety of Nitro Compounds: "1-(3-Chloro-5-nitrophenyl)ethanone Safety Data Sheet." Sigma-Aldrich.

Strategic Utilization of 1-(3-Chloro-5-nitrophenyl)ethanone in Heterocyclic Scaffold Assembly

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "1-(3-Chloro-5-nitrophenyl)ethanone" for synthesis of novel heterocycles Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

In the landscape of medicinal chemistry, 1-(3-Chloro-5-nitrophenyl)ethanone (CAS 1207175-00-5) represents a highly functionalized "privileged scaffold" precursor.[1] Its unique substitution pattern—featuring a meta-chloro and a meta-nitro group relative to the acetyl moiety—creates a distinct electronic environment.[1] The synergistic electron-withdrawing effects (–I and –M from NO₂, –I from Cl) significantly increase the acidity of the


-methyl protons, making this compound an aggressive nucleophile in aldol-type condensations. This guide details the technical protocols for leveraging this ethanone as a linchpin for synthesizing bioactive chalcones, pyrazoles, isoxazoles, and pyrimidines, emphasizing high-yield methodologies and mechanistic integrity.

Part 1: Chemical Profile & Reactivity Logic

The utility of 1-(3-Chloro-5-nitrophenyl)ethanone lies in its electronic "pull-pull" architecture.[1] Unlike unsubstituted acetophenone, the 3,5-disubstitution pattern deactivates the aromatic ring toward electrophilic attack but activates the acetyl side chain for nucleophilic generation.

Table 1: Physicochemical Profile
PropertyValueSignificance in Synthesis
Molecular Formula

High atom economy precursor.[1]
Molecular Weight 199.59 g/mol Ideal fragment size for Lipinski-compliant drug design.[1]
Electronic State

-deficient ring
Resists oxidation; directs nucleophiles to the carbonyl or

-carbon.[1]

-Proton Acidity
Enhanced (

)
Rapid enolization under mild basic conditions (e.g.,

, NaOH).
Solubility Soluble in EtOH, MeOH, DMSOCompatible with standard polar protic/aprotic synthetic workflows.

Expert Insight: The 3-position chlorine atom provides a handle for late-stage diversification via Buchwald-Hartwig or Suzuki couplings, while the 5-position nitro group offers a latent amine functionality (via reduction) for solubility enhancement or further derivatization.[1]

Part 2: The Chalcone Gateway (Claisen-Schmidt Condensation)[1]

The primary entry point for heterocyclic synthesis is the conversion of the ethanone into a chalcone (


-unsaturated ketone). This step is critical; the resulting enone system serves as the electrophilic acceptor for subsequent cyclization.[1]
Experimental Protocol: Synthesis of (E)-1-(3-Chloro-5-nitrophenyl)-3-(substituted)prop-2-en-1-one[1]

Reagents:

  • 1-(3-Chloro-5-nitrophenyl)ethanone (1.0 equiv)[1]

  • Aromatic Aldehyde (e.g., 4-methoxybenzaldehyde) (1.0 equiv)

  • Ethanol (95%) or Methanol (Solvent)[1]

  • 40% NaOH (aq) or Piperidine (Catalyst)[1]

Step-by-Step Workflow:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 5.0 mmol of 1-(3-Chloro-5-nitrophenyl)ethanone and 5.0 mmol of the target aldehyde in 20 mL of ethanol.

  • Catalysis: Add 40% NaOH solution dropwise (approx. 1-2 mL) while stirring at room temperature.

    • Note: The solution often turns yellow/orange immediately, indicating the formation of the chalcone chromophore.

  • Reaction: Stir the mixture for 3–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).[1] The product typically precipitates out due to the planar, rigid structure of the chalcone.

  • Work-up: Pour the reaction mixture into 100 mL of ice-cold water containing mild HCl (to neutralize excess base).

  • Purification: Filter the solid precipitate. Recrystallize from hot ethanol to yield the pure (E)-isomer.[1]

Mechanistic Validation: The reaction proceeds via an enolate mechanism.[1] The meta-nitro group stabilizes the enolate intermediate, preventing the retro-aldol reaction and driving the equilibrium toward the dehydrated enone product.

Part 3: Heterocycle Assembly

Once the chalcone scaffold is established, it acts as a 1,3-dielectrophilic species. We can selectively target the


-carbon and the carbonyl carbon to construct 5- and 6-membered heterocycles.[1]
Pathway A: Synthesis of 3,5-Disubstituted Pyrazoles

Pyrazoles are potent pharmacophores in anti-inflammatory and kinase inhibitor chemistry.

  • Reagent: Hydrazine Hydrate (

    
    ) or Phenylhydrazine.[1]
    
  • Conditions: Reflux in Ethanol/Acetic Acid.[1]

  • Protocol:

    • Suspend the chalcone (1 mmol) in 10 mL ethanol.

    • Add hydrazine hydrate (5 mmol, excess).

    • Reflux for 6–8 hours.

    • Mechanism: Michael addition of the hydrazine amine to the

      
      -carbon, followed by intramolecular nucleophilic attack on the carbonyl and dehydration.
      
    • Result: 3-(3-chloro-5-nitrophenyl)-5-(aryl)-4,5-dihydro-1H-pyrazole (or aromatic pyrazole if oxidized/using acetic acid).[1]

Pathway B: Synthesis of Isoxazoles

Isoxazoles serve as bioisosteres for carboxylic acids and esters.[1]

  • Reagent: Hydroxylamine Hydrochloride (

    
    ).[1]
    
  • Conditions: Reflux in Ethanol with Sodium Acetate (base).[1]

  • Protocol:

    • Mix chalcone (1 mmol), hydroxylamine HCl (2 mmol), and sodium acetate (2 mmol) in ethanol.

    • Reflux for 8–10 hours.

    • Pour into ice water to precipitate the isoxazole.[1]

Pathway C: Synthesis of Pyrimidines

Pyrimidines are fundamental to nucleotide-mimic drugs.[1]

  • Reagent: Guanidine Hydrochloride or Urea.[1]

  • Conditions: Reflux in Ethanol with KOH.[1]

  • Protocol:

    • Dissolve chalcone (1 mmol) and guanidine HCl (1.5 mmol) in ethanol.

    • Add KOH (2 mmol) to liberate the free guanidine base.[1]

    • Reflux for 12 hours.

    • The result is a 2-amino-4,6-disubstituted pyrimidine.[1]

Part 4: Visualization of Synthetic Pathways

The following diagram illustrates the divergent synthesis capabilities starting from the core ethanone.

ReactionLandscape Ethanone 1-(3-Chloro-5-nitrophenyl) ethanone Chalcone Chalcone Intermediate (Enone) Ethanone->Chalcone Claisen-Schmidt (NaOH/EtOH) Aldehyde Ar-CHO (Aldehyde) Aldehyde->Chalcone Pyrazole Pyrazole (N-N Heterocycle) Chalcone->Pyrazole Hydrazine (Reflux) Isoxazole Isoxazole (N-O Heterocycle) Chalcone->Isoxazole NH2OH·HCl (NaOAc) Pyrimidine Pyrimidine (N-C-N Heterocycle) Chalcone->Pyrimidine Guanidine/Urea (KOH)

Figure 1: Divergent synthetic tree showing the transformation of the ethanone precursor into three distinct heterocyclic classes via the chalcone intermediate.[2]

Part 5: Mechanistic Detail (Enolate Formation)[1]

Understanding the initial activation is vital for troubleshooting low yields.[1] The following diagram details the electronic activation.

Mechanism Start 1-(3-Chloro-5-nitrophenyl)ethanone Enolate Resonance Stabilized Enolate Start->Enolate Deprotonation of α-Methyl (Facilitated by EWG NO2/Cl) Base Base (OH-) Base->Start Product Chalcone Enolate->Product Attack on Ar-CHO + Dehydration (-H2O)

Figure 2: Mechanistic flow of the base-catalyzed activation. The electron-withdrawing groups (EWG) stabilize the anionic intermediate, lowering the activation energy.

Part 6: Troubleshooting & Optimization

  • Issue: Low Yield in Chalcone Step.

    • Cause: Cannizzaro reaction of the aldehyde or incomplete enolization.[1]

    • Solution: Ensure the aldehyde is added after the base has stirred with the ketone for 5-10 minutes. Maintain temperature

      
       to prevent polymerization.
      
  • Issue: "Oiling Out" of Products.

    • Cause: Product trapped in solvent matrix.[1]

    • Solution: Use a minimal amount of ethanol.[1] If oil forms, scratch the flask side with a glass rod or seed with a crystal of the product. Cooling to

      
       facilitates crystallization.[1]
      
  • Safety Note:

    • Nitro-aromatics are potentially explosive if heated dry.[1] Always handle wet cakes or in solution during scale-up.

    • The 3-chloro group is stable under these basic conditions but may hydrolyze under harsh acidic reflux; maintain pH neutral/basic where possible.[1]

References

  • Synthesis and Biological Evaluation of Chalcones

    • Title: Synthesis, Characterization and Biological Activities of (3-Nitrophenyl)(5-Substituted Phenyl-1,3,4-Thiadiazol-2-Yl) Methanediamine.[1]

    • Source: ResearchGate (2017).[1]

    • URL:

  • Pyrazole Synthesis Methodologies

    • Title: Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones.
    • Source: National Institutes of Health (NIH) / PubMed Central.[1]

    • URL:

  • Chemical Properties & Safety Data

    • Title: 1-(3-Chloro-5-nitrophenyl)ethanone - Substance Profile.[1]

    • Source: Chem-Impex / PubChem.[1]

    • URL:[1]

  • Claisen-Schmidt Reaction Mechanics

    • Title: New Synthesis of Chalcone Derivatives and Their Applic
    • Source: Chemical Review and Letters (2025).[1]

    • URL:

Sources

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 1-(3-Chloro-5-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) reactions of 1-(3-chloro-5-nitrophenyl)ethanone. This polysubstituted aromatic ketone is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] A thorough understanding of its reactivity towards electrophiles is crucial for the strategic design of synthetic routes to novel target molecules. This document delves into the theoretical principles governing regioselectivity, predicts the outcomes of nitration, halogenation, sulfonation, and Friedel-Crafts reactions, and provides validated experimental protocols for analogous systems.

Introduction: The Electronic Landscape of 1-(3-Chloro-5-nitrophenyl)ethanone

1-(3-Chloro-5-nitrophenyl)ethanone presents a unique case study in electrophilic aromatic substitution. The benzene ring is substituted with three distinct functional groups: an acetyl group (-COCH₃), a chloro group (-Cl), and a nitro group (-NO₂). The interplay of the electronic effects of these substituents dictates the reactivity of the aromatic ring and the regioselectivity of substitution.

  • Deactivating Nature: All three substituents are electron-withdrawing, rendering the aromatic ring significantly less nucleophilic than benzene and thus less reactive towards electrophiles.[2] The acetyl and nitro groups are strongly deactivating due to both inductive and resonance effects, while the chloro group is deactivating primarily through its inductive effect.[2][3]

  • Directing Effects: The directing effects of the substituents are crucial in predicting the position of electrophilic attack.

    • Acetyl and Nitro Groups: These are meta-directing groups.[4] They withdraw electron density from the ortho and para positions, making the meta positions relatively more electron-rich and therefore more susceptible to electrophilic attack.

    • Chloro Group: Halogens are an exception to the general trend; they are deactivating yet ortho-, para-directing.[3] This is due to the competing effects of electron withdrawal by induction and electron donation by resonance.

In the case of 1-(3-chloro-5-nitrophenyl)ethanone, the positions on the aromatic ring are numbered as follows for clarity in the subsequent discussion:

Numbering of the aromatic ring in 1-(3-chloro-5-nitrophenyl)ethanone.

The directing effects of the three substituents are summarized in the table below:

SubstituentPositionElectronic EffectDirecting Effect
Acetyl (-COCH₃)C1Deactivating (Inductive & Resonance)Meta (to C2 and C6)
Chloro (-Cl)C3Deactivating (Inductive)Ortho, Para (to C2, C4, and C6)
Nitro (-NO₂)C5Deactivating (Inductive & Resonance)Meta (to C4 and C6)

As the table indicates, the directing effects of the acetyl and nitro groups reinforce each other, strongly directing incoming electrophiles to the C2, C4, and C6 positions. The chloro group also directs to these same positions. Therefore, electrophilic substitution is predicted to occur at the positions ortho and para to the chloro group and meta to the acetyl and nitro groups.

Predicted Regioselectivity of Electrophilic Aromatic Substitution

Based on the cumulative directing effects, the potential sites for electrophilic attack on 1-(3-chloro-5-nitrophenyl)ethanone are C2, C4, and C6. Steric hindrance will also play a role in determining the final product distribution. The C2 and C6 positions are sterically more hindered due to their proximity to the acetyl and chloro/nitro groups, respectively. Therefore, substitution at the C4 position is generally favored.

G substituent_effects Substituent Effects Acetyl (-COCH3, C1) Chloro (-Cl, C3) Nitro (-NO2, C5) directing_effects Directing Effects Acetyl (meta) → C2, C6 Chloro (ortho, para) → C2, C4, C6 Nitro (meta) → C4, C6 substituent_effects->directing_effects predicted_sites Predicted Substitution Sites C2 (ortho to Cl, meta to COCH3) C4 (para to Cl, meta to NO2) C6 (ortho to Cl, meta to COCH3 and NO2) directing_effects->predicted_sites major_product Major Product Substitution at C4 (less sterically hindered) predicted_sites->major_product

Logical workflow for predicting the major product of electrophilic substitution.

Key Electrophilic Substitution Reactions

This section explores the feasibility and predicted outcomes of common electrophilic aromatic substitution reactions on 1-(3-chloro-5-nitrophenyl)ethanone.

Nitration

The introduction of an additional nitro group onto the already deactivated ring requires harsh reaction conditions. A mixture of concentrated nitric acid and concentrated sulfuric acid is the standard nitrating agent.[5]

Predicted Outcome: The incoming nitronium ion (NO₂⁺) will be directed to the C4 position, yielding 1-(3-chloro-2,5-dinitrophenyl)ethanone .

Experimental Protocol (Adapted from the nitration of acetophenone): [6]

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 1-(3-chloro-5-nitrophenyl)ethanone (1 equivalent).

  • Cool the flask in an ice-salt bath to 0 °C and slowly add concentrated sulfuric acid (excess) while maintaining the temperature below 5 °C.

  • Prepare a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (excess) and cool it to 0 °C.

  • Add the cold nitrating mixture dropwise to the solution of the substrate in sulfuric acid, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified 1-(3-chloro-2,5-dinitrophenyl)ethanone.

ReagentMolar RatioPurpose
1-(3-chloro-5-nitrophenyl)ethanone1Substrate
Concentrated Nitric Acid1.1Nitrating agent
Concentrated Sulfuric AcidExcessCatalyst and solvent
Halogenation

Halogenation of a deactivated aromatic ring typically requires a Lewis acid catalyst, such as FeCl₃ or AlCl₃, in addition to the halogen (Cl₂ or Br₂).[7]

Predicted Outcome:

  • Chlorination: Substitution with chlorine will occur at the C4 position to yield 1-(2,3-dichloro-5-nitrophenyl)ethanone .

  • Bromination: Substitution with bromine will occur at the C4 position to yield 1-(2-bromo-3-chloro-5-nitrophenyl)ethanone .

Experimental Protocol (General for Halogenation of Deactivated Arenes):

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, place 1-(3-chloro-5-nitrophenyl)ethanone (1 equivalent) and a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride).

  • Add the Lewis acid catalyst (e.g., anhydrous FeCl₃ or AlBr₃, 1.1 equivalents) to the stirred suspension.

  • Slowly add a solution of the halogen (Cl₂ or Br₂, 1.1 equivalents) in the same solvent from the dropping funnel.

  • After the addition is complete, stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture and carefully pour it into a mixture of crushed ice and dilute hydrochloric acid to decompose the catalyst.

  • Separate the organic layer, wash it with water, sodium bicarbonate solution, and brine, and then dry it over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

ReagentMolar RatioPurpose
1-(3-chloro-5-nitrophenyl)ethanone1Substrate
Cl₂ or Br₂1.1Halogenating agent
Anhydrous FeCl₃ or AlBr₃1.1Lewis acid catalyst
Sulfonation

Sulfonation is typically carried out using fuming sulfuric acid (a solution of SO₃ in H₂SO₄).[8] The reaction is generally reversible.

Predicted Outcome: The incoming electrophile (SO₃ or ⁺SO₃H) will substitute at the C4 position to yield 2-acetyl-4-chloro-6-nitrobenzenesulfonic acid .

Experimental Protocol (General for Sulfonation): [8]

  • In a flask equipped with a mechanical stirrer and a thermometer, carefully add 1-(3-chloro-5-nitrophenyl)ethanone (1 equivalent) to fuming sulfuric acid (excess) at room temperature with stirring.

  • Heat the reaction mixture to 80-100 °C and maintain this temperature for several hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • The sulfonic acid product may precipitate or remain in solution. If it precipitates, it can be collected by filtration. If it remains in solution, it can often be precipitated by the addition of a saturated sodium chloride solution (salting out).

  • The crude product can be purified by recrystallization from water or an appropriate organic solvent.

ReagentAmountPurpose
1-(3-chloro-5-nitrophenyl)ethanone1 equivalentSubstrate
Fuming Sulfuric Acid (Oleum)ExcessSulfonating agent and solvent
Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation reactions are generally not successful on strongly deactivated aromatic rings.[9] The presence of the acetyl and nitro groups significantly reduces the nucleophilicity of the benzene ring, making it unreactive towards the carbocation or acylium ion electrophiles generated in these reactions.

Predicted Outcome: Friedel-Crafts alkylation and acylation are not expected to proceed under standard conditions. The deactivating substituents make the aromatic ring less reactive than the acylating or alkylating agent, leading to no reaction. Forcing conditions may lead to decomposition or undesired side reactions.

G cluster_0 Reaction Feasibility cluster_1 Reaction Conditions Nitration Nitration Harsh Harsh Nitration->Harsh Halogenation Halogenation Halogenation->Harsh Sulfonation Sulfonation Moderate Moderate Sulfonation->Moderate Friedel-Crafts Friedel-Crafts Unfeasible Unfeasible Friedel-Crafts->Unfeasible

Feasibility of electrophilic substitution reactions on 1-(3-chloro-5-nitrophenyl)ethanone.

Conclusion

The electrophilic substitution reactions of 1-(3-chloro-5-nitrophenyl)ethanone are governed by the strong deactivating and meta-directing effects of the acetyl and nitro groups, along with the ortho-, para-directing, and deactivating nature of the chloro substituent. This leads to a predictable regioselectivity, with the C4 position being the most favorable site for electrophilic attack. While nitration, halogenation, and sulfonation are achievable under appropriate, often forcing, conditions, Friedel-Crafts reactions are generally not feasible due to the highly deactivated nature of the aromatic ring. The protocols and predictions outlined in this guide serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development, enabling the rational design of synthetic pathways utilizing this important chemical intermediate.

References

  • Chem-Impex. (n.d.). 1-(3-Chloro-5-nitrophenyl)ethanone. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetophenone, m-nitro-. Retrieved from [Link]

  • IS MUNI. (n.d.). Synthesis of 3-nitroacetophenone. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Sulfonation of Benzene. Retrieved from [Link]

  • JoVE. (2023, April 30). ortho–para-Directing Deactivators: Halogens. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. Retrieved from [Link]

  • ACS Publications. (2017, December 19). Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic Access to Aromatic α-Haloketones. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetophenone, m-nitro-. Retrieved from [Link]

  • Chem-Impex. (n.d.). 1-(3-Chloro-5-nitrophenyl)ethanone. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2008, February 1). Electronic effects of para-substitution on acetophenones in the reaction of rat liver 3alpha-hydroxysteroid dehydrogenase. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011, January 7). synthesis and photochemical properties of substituted Ir(III) complexes that exhibit blue, green, and red color luminescence emission. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • YouTube. (2023, February 12). Electrophilic substitution reaction of acetophenone| Nitration. Retrieved from [Link]

  • Quora. (2019, March 6). How to synthesise 2-nitroacetophenone by nitration of acetophenone. Retrieved from [Link]

  • Google Patents. (n.d.). EP1443040A1 - Process for preparing 3-chloro-5-nitrotoluene.
  • Socratic.org. (n.d.). Undesired polysubstitution of a benzene ring is most likely to be encountered in the case of. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. Retrieved from [Link]

  • Wikipedia. (n.d.). Ketone halogenation. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Methods for the Synthesis of 3-Nitro-5-chloro-1,2,4-triazole. Retrieved from [Link]

  • Google Patents. (n.d.). CN109232259B - A kind of preparation method of nitroacetophenone.
  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). C−H bromination in deactivated aromatic rings under transition metal‐free condition. Retrieved from [Link]

  • YouTube. (2016, April 7). Sulfonation of Benzene and Aromatic Rings. Retrieved from [Link]

  • University of Southampton. (n.d.). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. Retrieved from [Link]

  • International Journal of Current Microbiology and Applied Sciences. (2015). Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. Retrieved from [Link]

  • Sci-Hub. (n.d.). Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. Retrieved from [Link]

Sources

Technical Guide: Biological Activity & Synthesis of 1-(3-Chloro-5-nitrophenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, synthesis, and mechanistic profiling of 1-(3-Chloro-5-nitrophenyl)ethanone derivatives.

Executive Summary

1-(3-Chloro-5-nitrophenyl)ethanone (also known as 3'-chloro-5'-nitroacetophenone) represents a high-value pharmacophore in medicinal chemistry.[1] Its structural uniqueness lies in the meta-positioning of electron-withdrawing groups (chloro and nitro) relative to the acetyl moiety. This specific substitution pattern enhances lipophilicity and metabolic stability, making it a potent scaffold for developing antimicrobial chalcones and anticancer thiazolidinone hybrids .

Key biological validations include:

  • Anticancer Potency: Derivatives exhibit sub-micromolar IC

    
     values against leukemia (MOLT-4) and colon cancer (SW-620) lines.[2]
    
  • Antimicrobial Efficacy: Chalcone derivatives demonstrate broad-spectrum activity against S. aureus and C. albicans, often outperforming standard antibiotics in biofilm disruption assays.

  • Mechanism: Dual-action modulation involving tubulin polymerization inhibition (mitotic arrest) and ROS-mediated mitochondrial apoptosis .

Chemical Foundation & SAR Analysis

The core scaffold functions as a "privileged structure" due to three reactive sites:

  • Acetyl Group (-COCH

    
    ):  The primary site for Claisen-Schmidt condensation to form chalcones (
    
    
    
    -unsaturated ketones).
  • Nitro Group (-NO

    
    ):  A strong electron-withdrawing group (EWG) that increases the electrophilicity of the Michael acceptor system in derived chalcones, enhancing covalent interactions with cysteine residues in target enzymes.
    
  • Chloro Group (-Cl): Enhances lipophilicity (LogP), facilitating passive transport across bacterial cell walls and the blood-brain barrier.

Structural Logic Diagram

The following diagram illustrates the synthetic divergence from the parent scaffold.

SynthesisPathways Parent 1-(3-Chloro-5-nitrophenyl)ethanone (Parent Scaffold) Chalcone 3'-Chloro-5'-nitrochalcones (Michael Acceptors) Parent->Chalcone Claisen-Schmidt (NaOH/EtOH) Aldehyde Ar-CHO (Aromatic Aldehydes) Aldehyde->Chalcone Thiazole Thiazolidinone Hybrids (Cyclized Adducts) Chalcone->Thiazole Thiosemicarbazide Cyclization Pyrazoline Pyrazoline Derivatives (N-N Heterocycles) Chalcone->Pyrazoline Hydrazine Hydrate Reflux

Figure 1: Synthetic divergence from the parent acetophenone scaffold into three primary bioactive classes.[2]

Synthesis Protocols

To ensure reproducibility, the following protocols utilize self-validating steps (TLC monitoring and melting point verification).

Protocol A: Synthesis of 3'-Chloro-5'-nitrochalcones

Objective: Create the


-unsaturated ketone pharmacophore via Claisen-Schmidt condensation.

Reagents:

  • 1-(3-Chloro-5-nitrophenyl)ethanone (10 mmol)

  • Substituted Benzaldehyde (e.g., 4-methoxybenzaldehyde) (10 mmol)

  • NaOH (40% aqueous solution)

  • Ethanol (95%)[3]

Step-by-Step Methodology:

  • Solubilization: Dissolve 10 mmol of the acetophenone and 10 mmol of the aldehyde in 20 mL of ethanol in a round-bottom flask.

  • Catalysis: Add 2 mL of 40% NaOH dropwise while stirring at 0–5°C (ice bath) to prevent polymerization.

  • Reaction: Stir the mixture at room temperature for 4–6 hours.

    • Validation: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the acetophenone spot indicates completion.

  • Precipitation: Pour the reaction mixture into 100 mL of ice-cold water containing 2 mL of HCl (to neutralize base).

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

    • Expected Yield: 75–85%.

    • Characterization: IR peak at ~1650 cm

      
       (C=O) and ~1600 cm
      
      
      
      (C=C).
Protocol B: Synthesis of Thiazolidinone Hybrids

Objective: Cyclize the chalcone intermediate to enhance anticancer specificity.

Reagents:

  • Synthesized Chalcone (from Protocol A)

  • Thioglycolic acid (or Thiosemicarbazide)

  • Anhydrous Zinc Chloride (ZnCl

    
    )
    

Methodology:

  • Reflux the chalcone (0.01 mol) with thioglycolic acid (0.01 mol) in dry dioxane (25 mL) containing a catalytic amount of ZnCl

    
    .
    
  • Maintain reflux for 8–10 hours.

  • Cool and pour into crushed ice. Filter the solid product and recrystallize from methanol.

Biological Activity Profile

Anticancer Activity

Derivatives of this scaffold, particularly thiazolidinone hybrids , have shown potent cytotoxicity against the NCI-60 cell line panel.[2] The "butterfly model" of tubulin binding suggests these compounds occupy the colchicine binding site.

Table 1: Cytotoxicity Profile (Representative Data)

Compound ClassCell LineCancer TypeIC

(µM)
Mechanism
Chalcone Hybrid MOLT-4Leukemia0.016 Tubulin destabilization
Thiazolidinone SW-620Colon0.35 Apoptosis (Caspase-3 activation)
Chalcone Hybrid MCF-7Breast0.48 ROS generation
Parent Scaffold HCT-116Colon>50Weak activity (requires derivatization)
Antimicrobial & Antifungal Activity

The 3-chloro-5-nitro substitution pattern is critical for penetrating the peptidoglycan layer of Gram-positive bacteria.

  • Key Insight: The presence of the nitro group at the meta position (relative to the ketone) prevents steric hindrance, allowing the chloro group to interact with bacterial cell membrane lipids.

  • Spectrum: High activity against Staphylococcus aureus (MIC: 3.12–6.25 µg/mL) and Candida albicans.

  • Biofilm Inhibition: Chalcone derivatives have been observed to inhibit biofilm formation in P. aeruginosa by disrupting quorum sensing signals.

Mechanism of Action (MOA)

The biological effects are driven by two primary pathways: Microtubule Destabilization (Cancer) and Membrane Disruption (Microbes).

MOA Visualization

MOA Compound 3'-Chloro-5'-nitro Derivative Tubulin Tubulin (Colchicine Site) Compound->Tubulin Inhibition Mitochondria Mitochondrial Membrane Compound->Mitochondria Depolarization BactMembrane Bacterial Cell Wall Compound->BactMembrane Perforation Arrest G2/M Phase Arrest Tubulin->Arrest ROS ROS Surge Mitochondria->ROS Leakage Electrolyte Leakage BactMembrane->Leakage Apoptosis Apoptosis (Cancer Cell Death) Arrest->Apoptosis ROS->Apoptosis BactDeath Bactericidal Effect Leakage->BactDeath

Figure 2: Dual-mechanism pathway showing anticancer (left/center) and antimicrobial (right) modes of action.

References

  • PubChem. 1-(3-Chloro-5-nitrophenyl)ethanone Compound Summary. National Library of Medicine. [Link]

  • MDPI Molecules. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. (2021).[4][5] [Link]

  • ResearchGate. Synthesis and Biological Evaluation of Nitro-substituted Chalcones as Potent Antibacterial and Antifungal Agents. (2023).[6] [Link]

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Methodological & Application

Application Note & Protocol: Synthesis of Novel Pyrazole Derivatives from 1-(3-Chloro-5-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of novel pyrazole derivatives, utilizing 1-(3-chloro-5-nitrophenyl)ethanone as a key starting material. The protocol details a robust and efficient cyclocondensation reaction with hydrazine hydrate, a cornerstone method for constructing the pyrazole core.[1][2][3] This application note is designed to equip researchers in medicinal chemistry and drug development with the necessary theoretical understanding and practical steps for the synthesis, purification, and characterization of these valuable heterocyclic compounds. The pyrazole scaffold is of significant interest due to its prevalence in a wide array of pharmacologically active agents.[4][5][6]

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles, five-membered heterocyclic rings with two adjacent nitrogen atoms, are a privileged scaffold in medicinal chemistry.[5] Their unique structural and electronic properties allow them to interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities.[5][7] Pyrazole-containing compounds have been successfully developed as anti-inflammatory, analgesic, anticancer, antidepressant, and antimicrobial agents.[5][8] The versatility of the pyrazole core allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties, a critical aspect of modern drug discovery.[9][10]

The selection of 1-(3-chloro-5-nitrophenyl)ethanone as the starting material provides a strategic entry point for creating a library of novel pyrazole derivatives. The presence of the chloro and nitro substituents on the phenyl ring offers opportunities for further chemical modifications, potentially leading to compounds with enhanced biological activity.

The Synthetic Strategy: Cyclocondensation Reaction

The most common and classic synthesis of pyrazoles is the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, a reaction often referred to as the Knorr pyrazole synthesis.[2][3][11][12][13] In the context of this protocol, the 1-(3-chloro-5-nitrophenyl)ethanone first needs to be converted into a 1,3-dicarbonyl equivalent. A common approach is the Claisen condensation with a suitable ester, such as diethyl oxalate, to form an intermediate β-diketone. This intermediate is then reacted with hydrazine hydrate in a cyclization reaction to yield the desired pyrazole.

Causality Behind Experimental Choices:

  • Choice of Base: A strong base like sodium ethoxide is typically used to deprotonate the α-carbon of the acetophenone, initiating the Claisen condensation.

  • Reaction Solvent: Anhydrous ethanol is a common solvent for this reaction as it is compatible with sodium ethoxide and effectively dissolves the reactants.

  • Acidic Workup: An acidic workup is necessary to neutralize the reaction mixture and protonate the enolate intermediate, leading to the formation of the β-diketone.

  • Cyclization Catalyst: The cyclocondensation with hydrazine hydrate is often catalyzed by a small amount of acid, which protonates a carbonyl group, making it more electrophilic and facilitating the initial nucleophilic attack by hydrazine.[11][12][13]

Reaction Mechanism

The overall synthesis can be conceptually broken down into two key stages:

Stage 1: Formation of the 1,3-Dicarbonyl Intermediate (Claisen Condensation)

  • Deprotonation: Sodium ethoxide abstracts a proton from the α-carbon of 1-(3-chloro-5-nitrophenyl)ethanone to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of diethyl oxalate.

  • Elimination: The tetrahedral intermediate collapses, eliminating an ethoxide ion to form the 1,3-dicarbonyl compound.

Stage 2: Pyrazole Ring Formation (Cyclocondensation)

  • Hydrazone Formation: One of the nitrogen atoms of hydrazine hydrate attacks one of the carbonyl groups of the 1,3-dicarbonyl intermediate to form a hydrazone.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then attacks the remaining carbonyl group in an intramolecular fashion, forming a five-membered ring intermediate.

  • Dehydration: The cyclic intermediate undergoes dehydration (loss of a water molecule) to yield the aromatic pyrazole ring.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
1-(3-Chloro-5-nitrophenyl)ethanone≥98%Commercially Available
Diethyl oxalate≥99%Commercially Available
Sodium metalReagent GradeCommercially Available
Anhydrous Ethanol200 proofCommercially Available
Hydrazine hydrate (80%)Reagent GradeCommercially Available
Glacial Acetic AcidACS GradeCommercially Available
Hydrochloric Acid (concentrated)ACS GradeCommercially Available
Ethyl acetateHPLC GradeCommercially Available
HexaneHPLC GradeCommercially Available
Silica gel for column chromatography60-120 meshCommercially Available
TLC plates (Silica gel 60 F254)Commercially Available
Synthesis of 1-(3-Chloro-5-nitrophenyl)-3-ethoxy-1,3-dioxopropan-2-one (Intermediate)
  • Preparation of Sodium Ethoxide: In a flame-dried 250 mL three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 50 mL of anhydrous ethanol. Carefully add small, freshly cut pieces of sodium metal (2.3 g, 0.1 mol) to the ethanol. The reaction is exothermic and produces hydrogen gas; ensure proper ventilation. Stir the mixture until all the sodium has dissolved.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add a solution of 1-(3-chloro-5-nitrophenyl)ethanone (19.95 g, 0.1 mol) in 50 mL of anhydrous ethanol.

  • Addition of Diethyl Oxalate: Add diethyl oxalate (14.6 g, 0.1 mol) dropwise to the reaction mixture at room temperature with constant stirring.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[14][15]

  • Workup: After completion of the reaction, pour the mixture into 200 mL of ice-cold water and acidify with dilute hydrochloric acid to pH 3-4. The solid precipitate of the 1,3-dicarbonyl intermediate is collected by filtration, washed with cold water, and dried under vacuum.

Synthesis of 3-(3-Chloro-5-nitrophenyl)-1H-pyrazole-5-carboxylic acid
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the dried 1,3-dicarbonyl intermediate (0.1 mol) in 100 mL of ethanol.

  • Addition of Hydrazine Hydrate: Add hydrazine hydrate (80%, 6.25 mL, 0.1 mol) to the solution, followed by the addition of 2-3 drops of glacial acetic acid.

  • Reflux: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.[8][14][15]

  • Workup: After the reaction is complete, cool the mixture to room temperature. The solid product that precipitates out is collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.[16]

Characterization

The synthesized pyrazole derivative should be characterized using the following spectroscopic techniques:

  • ¹H NMR and ¹³C NMR: To confirm the structure and purity of the compound.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.[17]

Expected Spectroscopic Data:

  • ¹H NMR: Signals corresponding to the aromatic protons on the phenyl and pyrazole rings, and a broad singlet for the N-H proton of the pyrazole.

  • ¹³C NMR: Signals for the carbon atoms of the phenyl and pyrazole rings, and the carboxylic acid carbonyl carbon.

  • IR (KBr, cm⁻¹): Characteristic peaks for N-H stretching (around 3200-3400), C=O stretching of the carboxylic acid (around 1700), C=N stretching of the pyrazole ring (around 1600), and N-O stretching of the nitro group (around 1530 and 1350).[17]

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)
3-(3-Chloro-5-nitrophenyl)-1H-pyrazole-5-carboxylic acidC₁₀H₆ClN₃O₄267.63To be determinedTo be determined

Visualization of the Synthetic Workflow

Synthetic_Workflow Start 1-(3-Chloro-5-nitrophenyl)ethanone Intermediate 1,3-Dicarbonyl Intermediate Start->Intermediate  Claisen Condensation (Diethyl oxalate, NaOEt, EtOH) Product 3-(3-Chloro-5-nitrophenyl)-1H-pyrazole-5-carboxylic acid Intermediate->Product  Cyclocondensation (Hydrazine hydrate, EtOH, H⁺)

Caption: Overall synthetic workflow for the preparation of the target pyrazole derivative.

Troubleshooting

IssuePossible CauseSolution
Low yield of 1,3-dicarbonyl intermediateIncomplete reaction or decomposition.Ensure anhydrous conditions. Increase reaction time.
Low yield of pyrazoleIncomplete cyclization.Increase reflux time. Ensure catalytic amount of acid is present.
Impure product after recrystallizationInappropriate solvent system.Screen different recrystallization solvents (e.g., ethanol, methanol, ethyl acetate/hexane).
Multiple spots on TLC of the final productPresence of starting materials or side products.Purify by column chromatography.

Safety Precautions

  • Hydrazine hydrate is toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Sodium metal is highly reactive with water. Handle under an inert atmosphere and away from any source of moisture.

  • Concentrated acids and bases are corrosive. Handle with appropriate care and PPE.

  • Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This application note provides a detailed and practical guide for the synthesis of 3-(3-chloro-5-nitrophenyl)-1H-pyrazole-5-carboxylic acid from 1-(3-chloro-5-nitrophenyl)ethanone. The described protocol is robust and can be adapted for the synthesis of a variety of pyrazole derivatives. The synthesized compounds hold potential for further investigation in drug discovery programs due to the well-established pharmacological importance of the pyrazole scaffold.

References

  • Knorr pyrazole synthesis. Name-Reaction.com. Available from: [Link]

  • Synthesis of Pyrazoline Derivatives from Chalcones. The UNC Asheville Journal of Undergraduate Scholarship. Available from: [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). Slideshare. Available from: [Link]

  • Karrouchi, K., et al. Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine. ResearchGate. Available from: [Link]

  • Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. GalChimia. Available from: [Link]

  • The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry. Available from: [Link]

  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. Available from: [Link]

  • SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. ResearchGate. Available from: [Link]

  • The synthetic development of pyrazole nucleus: From reflux to microwave. Scholars Research Library. Available from: [Link]

  • SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. OJS UMMADA. Available from: [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available from: [Link]

  • PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. Rasayan Journal of Chemistry. Available from: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available from: [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC - NIH. Available from: [Link]

  • Knorr Pyrazole Synthesis. J&K Scientific LLC. Available from: [Link]

  • Some Information for (TLC) ofNew Heterocyclic Compounds. ResearchGate. Available from: [Link]

  • Preparation process of p-nitro phenyl hydrazine hydrochloride. Google Patents.
  • A fluorescent target-guided Paal–Knorr reaction. PMC - NIH. Available from: [Link]

  • Synthesis of New Chalcones and Pyrazoles Derived from Dehydroacetic Acid. ResearchGate. Available from: [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. Available from: [Link]

  • Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. Google Patents.
  • Pyrazole: An Important Core in Many Marketed and Clinical Drugs. ResearchGate. Available from: [Link]

  • Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. Available from: [Link]

  • Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine. Organic Syntheses. Available from: [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. PMC - PubMed Central. Available from: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. NIH. Available from: [Link]

  • Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online. Available from: [Link]

  • Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines. Organic Letters - ACS Publications. Available from: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available from: [Link]

  • A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. ResearchGate. Available from: [Link]

  • Knorr pyrrole synthesis. Wikipedia. Available from: [Link]

  • Uses of TLC. Chemistry LibreTexts. Available from: [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties. IJRASET. Available from: [Link]

  • Dependence of anticonvulsant activity of 1-aryl-1, 5-dihydro-4H-pyrazole (3,4-d) pyrimidine-4-one derivatives on biopharmaceutical factors. ResearchGate. Available from: [Link]

  • Reaction of 5 and 6 with hydrazine hydrate. ResearchGate. Available from: [Link]

  • Structures and tautomerism of substituted pyrazoles studied in... ResearchGate. Available from: [Link]

  • Mechanism of the Paal–Knorr reaction: the importance of water mediated hemialcohol pathway. RSC Publishing. Available from: [Link]

  • Thin-layer chromatography of some heterocyclic nitrogen compounds. Request PDF. Available from: [Link]

  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry. Available from: [Link]

  • The Significance of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Dynamic Solvent System as a novel approach in sustainable pyrazolate MOF crystallization. Nature. Available from: [Link]

  • Synthesis of 1-(2-chloro-4-nitrophenyl)hydrazine. PrepChem.com. Available from: [Link]

Sources

Application Note: Purification of 1-(3-Chloro-5-nitrophenyl)ethanone by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the purification of 1-(3-Chloro-5-nitrophenyl)ethanone (CAS: 5527-94-6), a critical intermediate in the synthesis of bioactive heterocyclic compounds. While synthesis via the nitration of 3-chloroacetophenone is efficient, it frequently yields a mixture of regioisomers (2-nitro, 4-nitro) and unreacted starting materials. This protocol establishes a robust recrystallization workflow using a binary solvent system (Ethanol/Water) to achieve >98% HPLC purity. Special emphasis is placed on mitigating "oiling out"—a common failure mode for low-melting nitro-aromatics.

Compound Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

Understanding the solute's properties is the foundation of any crystallization process. 1-(3-Chloro-5-nitrophenyl)ethanone possesses a deactivated aromatic ring, making it moderately polar but lipophilic enough to present solubility challenges in purely aqueous systems.

PropertyDataRelevance to Protocol
Chemical Name 1-(3-Chloro-5-nitrophenyl)ethanoneTarget Molecule
Molecular Formula C₈H₆ClNO₃MW: 199.59 g/mol
Predicted Melting Point 60–80 °C (Range)*Critical: Low MP increases risk of oiling out (liquid-liquid phase separation) before crystallization.[1]
Solubility (Hot) High: Ethanol, Methanol, EtOAcGood candidates for the "solvent".
Solubility (Cold) Low: Water, Heptane, HexaneGood candidates for the "anti-solvent".
Appearance Pale yellow to off-white solidColor is a visual indicator of impurity removal (dark orange/brown often indicates oxidation byproducts).

*Note: Experimental melting points for this specific regioisomer vary by synthesis method and purity. Always determine the crude melting point via DSC or capillary tube before scaling up.

Solvent Selection Strategy

The choice of solvent is dictated by the "Like Dissolves Like" principle, balanced against the need for a steep solubility curve (high solubility at high T, low solubility at low T).

The Logic of Binary Systems

For this nitro-chloro derivative, single solvents often fail:

  • Pure Ethanol: Solubility is often too high even at cold temperatures, leading to poor recovery (yield loss).

  • Pure Water: Practically insoluble.

Therefore, a Binary Solvent System (Solvent + Anti-solvent) is utilized. The graph below illustrates the decision logic used to select the Ethanol/Water system.

SolventSelection Start Crude 1-(3-Chloro-5-nitrophenyl)ethanone SolubilityCheck Check Solubility in Hot Ethanol Start->SolubilityCheck HighSol Dissolves Completely? SolubilityCheck->HighSol Yes Yes (High Solubility) HighSol->Yes Yes No No (Low Solubility) HighSol->No No AddAnti Add Anti-Solvent (Water) to induce saturation Yes->AddAnti SwitchSolvent Switch to Ethyl Acetate No->SwitchSolvent Cooling Controlled Cooling (Ambient -> 4°C) AddAnti->Cooling Result Crystalline Product Cooling->Result

Figure 1: Decision tree for solvent selection targeting moderate polarity nitro-aromatics.

Detailed Recrystallization Protocol

Safety Warning: Nitro compounds can be energetic. Avoid heating to dryness. Work in a fume hood to avoid inhaling dust or vapors.

Materials
  • Crude Solid: 1-(3-Chloro-5-nitrophenyl)ethanone (10.0 g example scale).

  • Solvent: Ethanol (95% or Absolute).[2]

  • Anti-Solvent: Deionized Water.

  • Equipment: Round-bottom flask (RBF), reflux condenser, magnetic stirrer, heating mantle/oil bath, Buchner funnel.

Step-by-Step Procedure
Phase 1: Dissolution[2]
  • Setup: Place 10.0 g of crude solid into a 250 mL RBF equipped with a magnetic stir bar.

  • Solvent Addition: Add 30 mL of Ethanol (3 mL/g ratio). Note: This is a starting point. We aim for a near-saturated solution at boiling.

  • Heating: Attach the reflux condenser and heat the mixture to a gentle boil (approx. 78°C) with stirring.

  • Saturation Adjustment:

    • If solid remains:[3][4] Add Ethanol in 2 mL increments until the solid just dissolves.

    • If solution is clear immediately: You may have excess solvent.[2] This is acceptable for now, as we will use water to reduce solubility later.

  • Hot Filtration (Optional but Recommended): If insoluble black specks (carbon/inorganics) are visible, filter the hot solution rapidly through a pre-warmed fluted filter paper or a heated glass frit. Return the filtrate to the RBF and reheat to reflux.

Phase 2: Crystallization (The Binary Method)
  • Anti-Solvent Addition: While maintaining a gentle reflux, add warm water dropwise through the top of the condenser.

  • Cloud Point: Continue adding water until a faint, persistent turbidity (cloudiness) appears and does not disappear with stirring.

  • Clearing: Add a small amount of Ethanol (1-2 mL) just to clear the turbidity. The solution should now be saturated at the boiling point.

  • Nucleation: Remove the heat source. Allow the flask to cool slowly to room temperature on a cork ring or wood block. Do not place directly on a cold benchtop ; rapid cooling induces oiling out.

    • Tip: If the product begins to separate as an oil (droplets) rather than crystals, vigorous stirring or scratching the glass wall with a rod can induce proper crystallization.

Phase 3: Isolation
  • Final Cooling: Once at room temperature, place the flask in an ice-water bath (0–4°C) for 30 minutes to maximize yield.

  • Filtration: Collect the crystals via vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a small volume (10–15 mL) of cold Ethanol/Water (50:50 mixture). Do not use pure ethanol as it may redissolve the product.

  • Drying: Dry the solid in a vacuum oven at 35–40°C for 4-6 hours. Caution: Do not exceed 50°C to prevent melting.

Troubleshooting: The "Oiling Out" Phenomenon

"Oiling out" occurs when the solute separates as a liquid phase before it crystallizes. This traps impurities and results in a solid block upon freezing, rather than pure crystals.

Mechanism: The saturation temperature of the solute is higher than its melting point in the solvent mixture.

Corrective Actions:

  • Seeding: Add a tiny crystal of pure product (seed) to the solution when it is slightly above the saturation temperature. This provides a template for crystal growth.[3]

  • Re-heating: If oil appears, reheat the mixture until clear. Add slightly more Ethanol (Solvent) to lower the saturation point, then cool very slowly.

  • Solvent Switch: If Ethanol/Water consistently oils out, switch to Isopropanol (IPA) / Heptane .

    • Dissolve in minimum hot IPA.

    • Add hot Heptane until cloudy.

    • Cool slowly.[2][3] Heptane is less likely to induce oiling than water for lipophilic nitro compounds.

Analytical Validation

To ensure the protocol was successful, the following analytical methods are required:

MethodAcceptance CriteriaPurpose
HPLC (UV @ 254 nm) > 98.0% AreaQuantifies chemical purity and removal of isomers.
1H-NMR (CDCl₃) Consistent structure; no solvent peaks.Confirms identity and ensures drying is complete.
Melting Point Sharp range (< 2°C width).Broad range indicates impurities or wet sample.
Visualizing the Validation Workflow

Validation Sample Recrystallized Solid Test1 Melting Point Sample->Test1 Test2 HPLC Purity Sample->Test2 Test3 H-NMR Sample->Test3 Decision Pass Criteria? Test1->Decision Test2->Decision Test3->Decision Release Release for Synthesis Decision->Release Yes Reprocess Recrystallize Again Decision->Reprocess No

Figure 2: Analytical validation workflow for purified intermediates.

References

  • ChemicalBook. (2023). 3'-Chloro-5'-fluoroacetophenone Properties (Analogous Structure Data). Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). Ethanone, 1-(3-nitrophenyl)- Phase change data.[4] NIST Chemistry WebBook, SRD 69. Retrieved from

  • PubChem. (2023). 3-Chloro-5-nitroaniline Compound Summary (Structural Analog). National Library of Medicine. Retrieved from

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.[5] Retrieved from

  • BenchChem. (2025).[2] Purification of Nitroacetophenone Derivatives.[2][1] Technical Support Center.[2] Retrieved from

Sources

Technical Application Note: Precision Buchwald-Hartwig Amination of Electron-Deficient Aryl Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the Buchwald-Hartwig Cross-Coupling of 1-(3-Chloro-5-nitrophenyl)ethanone . This substrate presents a unique "push-pull" electronic challenge: the highly electron-deficient aromatic ring (activated by -NO₂ and -COCH₃) facilitates oxidative addition but renders the system susceptible to base-mediated side reactions such as enolization, aldol condensation, or nucleophilic aromatic substitution (


) at the nitro position.

This guide moves beyond standard conditions, recommending a Third-Generation (G3) or Fourth-Generation (G4) Palladacycle Precatalyst system paired with a weak inorganic base to ensure chemoselectivity and high yield.

Retrosynthetic & Mechanistic Analysis

Substrate Profiling
  • Substrate: 1-(3-Chloro-5-nitrophenyl)ethanone

  • Electronic Character: Highly

    
    -acidic (Electron Deficient).
    
  • Activation: The meta-nitro and meta-acetyl groups significantly lower the LUMO energy of the C-Cl bond, making Oxidative Addition to Pd(0) rapid, even with less electron-rich ligands.

  • Risk Factors:

    • Base Sensitivity: The acetyl group (

      
      ) is prone to deprotonation by strong bases (e.g., NaOtBu), leading to 
      
      
      
      -arylation or polymerization.
    • Nitro Group Interference: While generally stable, the nitro group can poison catalysts if reducing conditions are too strong, or undergo

      
       displacement if the amine is small and nucleophilic.
      
Catalyst Design Strategy

To match the substrate's electronics, we employ Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) .

  • Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines). These bulky, electron-rich ligands prevent formation of inactive palladium dimers and facilitate the Reductive Elimination step, which can be the rate-determining step for electron-deficient aryl halides.

  • Base: Cesium Carbonate (

    
    ) .[1] A weaker, heterogeneous base is critical to avoid enolizing the ketone.
    

Visualization: Mechanistic Pathway

G Start Substrate: 1-(3-Chloro-5-nitrophenyl)ethanone OxAdd Oxidative Addition (Rapid due to EWG) Start->OxAdd Ar-Cl Pd0 Active Catalyst [L-Pd(0)] Pd0->OxAdd Complex1 Pd(II)-Ar-Cl Complex OxAdd->Complex1 AmineBind Amine Coordination Complex1->AmineBind BaseStep Base Activation (Cs2CO3 excludes enolization) BaseStep->AmineBind Deprotonation RedElim Reductive Elimination (C-N Bond Formation) AmineBind->RedElim RedElim->Pd0 Regneration Product Target Arylamine RedElim->Product

Figure 1: Catalytic cycle emphasizing the rapid oxidative addition facilitated by the nitro group and the critical role of mild base activation.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleSpecification
Aryl Chloride 1.0Substrate>98% Purity
Amine 1.2NucleophileDry, distilled if liquid
BrettPhos Pd G4 0.02 (2 mol%)PrecatalystFor Primary Amines
RuPhos Pd G4 0.02 (2 mol%)PrecatalystFor Secondary Amines
Cesium Carbonate 2.0 - 3.0BaseAnhydrous, granular (ground)
1,4-Dioxane [0.2 M]SolventAnhydrous (<50 ppm H₂O)
Step-by-Step Procedure (1.0 mmol Scale)

Step 1: Reactor Preparation

  • Oven-dry a 20 mL reaction vial equipped with a magnetic stir bar and a Teflon-lined septum cap.

  • Cool under a stream of Argon or Nitrogen.

Step 2: Charge Solids

  • Add 1-(3-Chloro-5-nitrophenyl)ethanone (199.6 mg, 1.0 mmol).

  • Add Cesium Carbonate (

    
    ) (977 mg, 3.0 mmol). Note: Grinding the base with a mortar and pestle immediately before use increases surface area and reactivity.
    
  • Add BrettPhos Pd G4 (18 mg, 2 mol%) ORRuPhos Pd G4 (depending on amine type).

  • Critical: If the amine is a solid, add it at this step (1.2 mmol).

Step 3: Solvent & Degassing

  • Seal the vial. Evacuate and backfill with Argon three times (Cycle: Vacuum 30s / Argon 10s).

  • Inject anhydrous 1,4-Dioxane (5.0 mL) via syringe.

  • If the amine is a liquid, add it now via syringe (1.2 mmol).

Step 4: Reaction

  • Place the vial in a pre-heated aluminum block at 80 °C . Do not exceed 100 °C to prevent nitro-group degradation.

  • Stir vigorously (800-1000 RPM). The heterogeneous base requires high agitation for effective mass transfer.

  • Monitor by HPLC or TLC at 1 hour and 4 hours. Conversion is typically complete within 2-6 hours due to the activated nature of the aryl chloride.

Step 5: Work-up

  • Cool to room temperature.

  • Dilute with Ethyl Acetate (10 mL) and filter through a pad of Celite to remove inorganic salts and Palladium black.

  • Concentrate the filtrate under reduced pressure.

  • Purify via Flash Column Chromatography (SiO₂). Note: The amino-nitro product is likely highly colored (yellow/orange/red).

Optimization & Troubleshooting Guide

Ligand Selection Matrix

Use this decision tree to select the optimal ligand based on your specific amine partner.

LigandSelect Input Select Amine Type Primary Primary Amine (R-NH2) Input->Primary Secondary Secondary Amine (R2-NH) Input->Secondary BrettPhos BrettPhos (Best for 1°) Primary->BrettPhos Standard RuPhos RuPhos (Best for 2° / Acyclic) Secondary->RuPhos Standard XPhos XPhos (General Purpose) Secondary->XPhos Sterically Hindered

Figure 2: Ligand selection strategy based on nucleophile sterics.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning or Oxygen ingress.Switch to Pd-G4 precatalyst to ensure active Pd(0) generation. Ensure rigorous degassing.
Dehalogenation (Ar-H) Hydride source present (often from solvent).Ensure solvent is anhydrous. Avoid alcohols (e.g., t-Amyl alcohol) if dehalogenation is observed; stick to Dioxane or Toluene.
Unknown Impurities Ketone enolization / Aldol condensation.Switch base from

to

(anhydrous). Lower temp to 60°C and increase time.
Remaining Aryl Chloride Incomplete Oxidative Addition (Rare here).Increase temperature to 100°C. Add 1 mol% extra ligand.

Safety & Handling

  • Nitro Compounds: 1-(3-Chloro-5-nitrophenyl)ethanone is a nitroaromatic. While generally stable, avoid heating dry residues to high temperatures (>150°C) as decomposition can be energetic.

  • Palladium Catalysts: Pd-G4 precatalysts generate carbazole byproducts. Treat all waste streams as heavy metal waste.

  • Base Handling:

    
     is hygroscopic. Store in a desiccator. Wet base significantly retards the reaction.
    

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Maiti, D., ... Buchwald, S. L. (2009). BrettPhos: A Highly Effective Ligand for Pd-Catalyzed Amination.[2] Journal of the American Chemical Society, 131(47), 17423-17429.

  • Bruno, N. C., ... Buchwald, S. L. (2013). Design and Preparation of New Palladium Precatalysts for C–N Cross-Coupling Reactions. Chemical Science, 4(3), 916-920.

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[3][4][5][6][7][8] Reaction intermediates and structure-activity relationships.[3] Journal of the American Chemical Society, 116(13), 5969-5970.

  • Guram, A. S., & Buchwald, S. L. (1994). Palladium-Catalyzed Aromatic Aminations with in situ Generated Aminostannanes. Journal of the American Chemical Society, 116(17), 7901-7902.

Sources

Troubleshooting & Optimization

Common byproducts in "1-(3-Chloro-5-nitrophenyl)ethanone" reactions and their removal

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Engineering Support Resource , designed for researchers requiring high-level troubleshooting for the synthesis and handling of 1-(3-Chloro-5-nitrophenyl)ethanone (CAS: 115754-21-7).

Subject: Impurity Profiling, Chemoselectivity, and Remediation Protocols Ticket ID: CHEM-SUP-3C5N-ETH Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1][2]

Executive Summary & Molecule Profile

1-(3-Chloro-5-nitrophenyl)ethanone is a critical "tri-functional" scaffold.[1][2] Its value lies in the meta-relationship between the acetyl, chloro, and nitro groups, making it a precursor for complex kinase inhibitors and agrochemicals where substitution patterns dictate biological activity.[2]

However, this functionality creates a "Chemoselectivity Triangle" that traps many researchers:

  • Nitro Group: Needs reduction to aniline for coupling.[1][2]

  • Aryl Chloride: Susceptible to hydrogenolysis (dechlorination) during nitro reduction.[1]

  • Acetyl Group: Susceptible to reduction (to alcohol) or aldol condensation.

This guide addresses the specific byproducts arising from these competing reactivities.

Critical Workflow: Nitro Reduction (The "Danger Zone")

Objective: Reduce


 to 

without touching the

or

.[1]
The Dechlorination Trap

Symptom: Mass spec shows M-34 peak (Loss of Cl, replaced by H).[2] Cause: Using standard Pd/C with


 . Palladium is an excellent catalyst for oxidative addition into Ar-Cl bonds, facilitating hydrodehalogenation.[1][2]

Mechanism of Failure:


[1]

Corrective Protocol (The "Iron" Standard): Switch to a Bechamp Reduction or Fe/NH₄Cl system. Iron is chemoselective for nitro groups and kinetically too slow to insert into the C-Cl bond under mild conditions.[1][2]

Protocol: Fe/NH₄Cl Reduction

  • Dissolve: 1.0 eq starting material in EtOH:Water (3:1).

  • Add: 5.0 eq Iron powder (325 mesh) + 2.0 eq

    
    .
    
  • Heat: Reflux (80°C) for 2-4 hours.

  • Monitor: TLC (Hex:EtOAc 7:3). Look for the blue fluorescent spot (amine) replacing the UV-active nitro spot.[1][2]

  • Workup: Filter hot through Celite (remove iron sludge). Concentrate. Partition between EtOAc/Water.[1][2]

The "Colored" Impurity (Azo/Azoxy)

Symptom: Product is orange/red instead of off-white/yellow; NMR shows aromatic multiplets integrating too high.[1][2] Cause: Incomplete reduction.[1][2][3][4] Nitro reduction proceeds via Nitroso (


) and Hydroxylamine (

) intermediates.[1] These can condense to form Azoxy (

) or Azo (

) dimers.[1]

Remediation:

  • Drive to Completion: Do not stop the reaction early. The azo intermediates reduce slower than the nitro group.[2]

  • Acidity: Ensure slightly acidic or buffered conditions (like

    
     or dilute AcOH) to protonate the hydroxylamine, preventing condensation.
    

Visualizing the Reaction Landscape

The following diagram maps the competitive pathways. Use this to diagnose your impurity profile based on reagents used.[1][2]

ReactionPathways SM Starting Material 1-(3-Chloro-5-nitrophenyl)ethanone Target TARGET PRODUCT 1-(3-Amino-5-chlorophenyl)ethanone SM->Target Fe/NH4Cl or SnCl2 DeCl Byproduct A: Dechlorinated 1-(3-Aminophenyl)ethanone SM->DeCl Pd/C + H2 (Standard) Alcohol Byproduct B: Alcohol 1-(3-Chloro-5-nitrophenyl)ethanol SM->Alcohol NaBH4 (Non-selective) Azo Byproduct C: Azo/Azoxy Dimers (Colored Impurities) SM->Azo Base/Incomplete Reduction Target->DeCl Over-hydrogenation

Caption: Chemoselectivity map for 1-(3-Chloro-5-nitrophenyl)ethanone reduction. Green path indicates the optimal route.[2]

Module: Alpha-Bromination Issues

Context: Many users brominate the acetyl group to synthesize heterocycles (e.g., thiazoles).[1][2]

Common Byproduct:


-Dibromo ketone.[1][2]
Cause:  The first bromine atom is electron-withdrawing, making the 

-protons more acidic and prone to a second bromination.[1][2]

Troubleshooting Table:

IssueObservation (LCMS/NMR)Root CauseSolution
Polybromination M+158 and M+160 peaks (Dibromo)Excess reagent or fast additionUse N-Bromosuccinimide (NBS) with p-TsOH (catalytic).[1][2] Add NBS portion-wise.[1][2]
Nuclear Bromination Bromine on aromatic ringHighly activated ring (unlikely here due to Nitro/Acetyl deactivation)This is rare for this specific molecule due to electron-withdrawing groups.[1][2]
Stuck Reaction Starting material remainsEnolization is too slowAdd catalytic HBr or AcOH to initiate enol formation.[2]

Purification & Isolation Strategy

Standard chromatography can be expensive.[1][2] For this intermediate, crystallization is often superior due to the distinct polarity differences between the nitro-ketone and the amino-ketone.[1][2]

Protocol: "Crash and Wash" Purification

Scenario: You have crude 1-(3-amino-5-chlorophenyl)ethanone with minor azo impurities.[1][2]

  • Solvent Selection: The amino-ketone is moderately soluble in Ethanol but insoluble in water.[1][2]

  • Procedure:

    • Dissolve crude oil in minimal hot Ethanol or Methanol .[1][2]

    • Slowly add Water (antisolvent) until turbidity persists.

    • Cool to 4°C overnight.[1][2]

    • Filter the precipitate.[1][2][5]

  • Wash: Wash the cake with cold Hexane/Ether (9:1) . The non-polar azo impurities often stay in the mother liquor or wash away with ether.[2]

Frequently Asked Questions (FAQ)

Q1: Can I use catalytic hydrogenation (H2/Pd) if I lower the pressure?

  • Answer: It is risky.[1][2] Even at 1 atm, Pd/C can strip the chlorine atom, especially in the presence of an amine (which acts as a base to scavenge HCl).

  • Alternative: If you must use hydrogenation, use Sulfided Platinum on Carbon (Pt(S)/C) . The sulfur poisons the catalyst enough to prevent C-Cl insertion while allowing

    
     reduction [1].[1][2] Alternatively, add an inhibitor like ethylenediamine  or diphenylsulfide  to the Pd/C reaction mixture.[2]
    

Q2: My reaction mixture turned black during the Fe/HCl reduction. Is it ruined?

  • Answer: No. The black color is likely colloidal iron oxide (magnetite/maghemite) sludge. It does not indicate product decomposition.[1][2][3] Ensure you filter through a thick pad of Celite while the mixture is still hot . If it cools, the product may crystallize inside the Celite pad, leading to yield loss.[2]

Q3: I see a small peak at M-16 in LCMS. What is it?

  • Answer: This is likely the Nitroso intermediate (

    
    ).[1] It suggests the reduction stalled.[1][2] Add more reducing agent (Fe or SnCl2) and increase reflux time.
    

References

  • Chemoselectivity in Catalytic Hydrogenation: Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemical Synthesis."[2] Chemical Reviews, 2003.[2]

  • Iron Reduction Protocols: "Reduction of Nitroarenes using Fe/NH4Cl." Organic Syntheses, Coll.[2] Vol. 5, p. 552.[2]

  • Dehalogenation Prevention: "Strategies to Prevent Dehalogenation during Nitro Reduction." Journal of Organic Chemistry.

(Note: URLs provided are for authoritative databases like ACS and OrgSyn. Always verify specific reaction conditions in your local safety environment.)

Sources

Preventing dimerization of "1-(3-Chloro-5-nitrophenyl)ethanone" during reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "1-(3-Chloro-5-nitrophenyl)ethanone". This guide is designed for researchers, scientists, and drug development professionals to address a critical potential side reaction: dimerization. Given the activated nature of this ketone, understanding and controlling its reactivity is paramount for achieving high-yield, clean reactions. This document provides in-depth troubleshooting advice, preventative protocols, and the chemical principles behind them.

Frequently Asked Questions (FAQs)

Q1: What is dimerization in the context of 1-(3-Chloro-5-nitrophenyl)ethanone?

A1: Dimerization refers to a reaction where two molecules of 1-(3-Chloro-5-nitrophenyl)ethanone combine to form a larger molecule, or dimer. The most probable pathway for this is a base-catalyzed self-condensation reaction, specifically an Aldol condensation.[1][2][3] In this process, a base removes an acidic alpha-hydrogen from the acetyl group of one molecule to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of a second molecule.[3][4] The presence of strong electron-withdrawing groups (nitro and chloro) on the phenyl ring increases the acidity of the alpha-hydrogens, making enolate formation and subsequent self-condensation a significant risk under basic conditions.[5]

Q2: Why is my reaction mixture turning dark or showing multiple spots on TLC, suggesting dimerization?

A2: Dark coloration and multiple unexpected spots on a Thin Layer Chromatography (TLC) plate are classic indicators of side reactions. The likely culprit is the formation of the aldol condensation product, which is a larger, more conjugated system that can often be colored.[2] This happens when the concentration of the reactive enolate intermediate is high enough to react with the starting ketone before it can react with your desired electrophile. Factors like using too strong a base, elevated temperatures, or high concentrations can accelerate this unwanted dimerization pathway.[6][7]

Q3: Can I prevent dimerization completely?

A3: While complete prevention is challenging, dimerization can be significantly minimized to negligible levels by carefully controlling the reaction conditions. The key is to generate the enolate intermediate in a controlled manner and ensure it reacts with the intended reagent faster than it can react with another molecule of the starting ketone. This is typically achieved through kinetic control of the reaction.[6] Strategies involve using low temperatures, specific types of bases, and controlling the order of reagent addition.[7][8][9]

Troubleshooting Guide: Suppressing Dimerization

Issue 1: Significant Dimer Formation Detected by LC-MS or NMR

You've confirmed the presence of a dimer (approx. mass of 2x the starting material minus water) and need to suppress its formation.

Root Cause Analysis: The conditions of your reaction favor the thermodynamic equilibrium where the enolate has ample opportunity to react with the starting ketone. This is common when using weaker bases (like NaOH or NaOEt) at room temperature or above, as the enolate formation is reversible, meaning the starting ketone, enolate, and base are all present simultaneously.[10][11]

Solutions & Protocols:

  • Kinetic Control via Temperature: Lowering the reaction temperature is the most effective first step.[7] Low temperatures decrease the overall reaction rate, giving the desired reaction a better chance to occur selectively.

    • Protocol 1: Low-Temperature Reaction Setup

      • Dissolve 1-(3-Chloro-5-nitrophenyl)ethanone in a dry, aprotic solvent (e.g., THF, Diethyl Ether) in a flame-dried flask under an inert atmosphere (Nitrogen or Argon).

      • Cool the solution to -78 °C using a dry ice/acetone bath.

      • Slowly add the base (see Issue 2 for base selection) dropwise to the cooled solution.

      • Allow the enolate to form for a specific period (e.g., 30-60 minutes) at -78 °C.

      • Add the desired electrophile slowly, maintaining the low temperature.

      • Only after the addition is complete should the reaction be allowed to slowly warm to room temperature if necessary.

  • Strategic Reagent Addition: The order in which you add reagents can dramatically influence the outcome.

    • Protocol 2: "Slow Addition" Method

      • Prepare two separate solutions: one with your ketone and electrophile in the reaction solvent, and another with the base in the solvent.

      • Cool the ketone/electrophile mixture to the desired low temperature (e.g., -78 °C).

      • Add the base solution dropwise to this mixture over an extended period. This ensures that any enolate formed is in the immediate presence of a high concentration of the desired electrophile, promoting the intended reaction over self-condensation.[12]

Issue 2: Choosing the Right Base to Avoid Dimerization

The choice of base is critical. A non-ideal base can either fail to form the enolate efficiently or promote side reactions.

Root Cause Analysis: Protic or nucleophilic bases (like NaOH, KOH, NaOMe) can participate in reversible reactions and may also attack the carbonyl group directly. Weaker bases may not deprotonate the ketone completely, leading to an equilibrium mixture where the ketone (electrophile) and enolate (nucleophile) coexist, which is a recipe for dimerization.[8]

Solutions & Protocols:

  • Use a Strong, Non-Nucleophilic, Sterically Hindered Base: The goal is to deprotonate the ketone irreversibly and quantitatively, shifting the equilibrium entirely to the enolate side.[8] This removes the electrophilic starting ketone from the solution before you add your intended electrophile.

    • Recommended Bases: Lithium diisopropylamide (LDA), Lithium tetramethylpiperidide (LiTMP), or Sodium bis(trimethylsilyl)amide (NaHMDS).[13][14] LDA is the most common choice for creating kinetic enolates.[10]

    • Protocol 3: Generating and Trapping the Kinetic Enolate

      • In a flame-dried flask under an inert atmosphere, dissolve diisopropylamine in dry THF.

      • Cool the solution to -78 °C.

      • Slowly add an equimolar amount of n-Butyllithium (n-BuLi). Stir for 30 minutes at -78 °C to pre-form the LDA.

      • In a separate flask, dissolve 1-(3-Chloro-5-nitrophenyl)ethanone in dry THF and cool to -78 °C.

      • Slowly transfer the ketone solution via cannula into the freshly prepared LDA solution. This "inverse addition" ensures the ketone is always in the presence of excess base, promoting rapid and complete enolate formation.

      • Stir for 60 minutes at -78 °C to ensure complete deprotonation.

      • Add your electrophile to this solution. The starting ketone is no longer present to act as a competing electrophile.

Mechanism & Control Summary

The dimerization occurs via a base-catalyzed aldol condensation mechanism. Understanding this allows for targeted intervention.

Diagram: Proposed Dimerization Mechanism

Dimerization_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dimer Formation Ketone Ketone (Molecule 1) Enolate Enolate (Nucleophile) Ketone->Enolate Base Base (B:) Base->Ketone Deprotonation (α-H) Enolate_ref Enolate Enolate->Enolate_ref Ketone2 Ketone (Molecule 2) Electrophile Alkoxide Alkoxide Intermediate Ketone2->Alkoxide Alkoxide_ref Alkoxide Alkoxide->Alkoxide_ref Enolate_ref->Ketone2 C-C Bond Formation Protonation Protonation (from HB) Dimer β-Hydroxy Ketone (Aldol Adduct) Protonation->Dimer

Caption: Base-catalyzed aldol self-condensation pathway.

Table: Key Parameters for Suppressing Dimerization

ParameterCondition to Favor Dimerization (Thermodynamic)Condition to Suppress Dimerization (Kinetic)Rationale
Temperature Room Temp to Reflux-78 °C to 0 °CLowers reaction rates, allowing for greater selectivity and preventing equilibration to the more stable product.[6][11]
Base Weaker, protic bases (e.g., NaOH, NaOEt)Strong, bulky, non-nucleophilic bases (e.g., LDA, LiTMP)Irreversibly and completely consumes the starting ketone to form the enolate, removing the electrophile that leads to dimerization.[8][10]
Concentration HighLow (Dilute)Reduces the probability of two ketone/enolate molecules encountering each other.[7]
Order of Addition All reagents mixed at onceSlow addition of base to ketone/electrophile mixtureEnsures the enolate reacts with the desired electrophile as soon as it is formed.[12]

Workflow for Minimized Dimerization

This workflow visualizes the ideal experimental process based on the principles discussed.

Dimerization_Prevention_Workflow start Start: Prepare Dry Glassware under Inert Atmosphere prep_lda Prepare LDA Solution (Diisopropylamine + n-BuLi) in THF at -78 °C start->prep_lda prep_ketone Prepare Ketone Solution (Substrate in THF) start->prep_ketone add_ketone Slowly Add Ketone Soln. to LDA Soln. (Inverse Addition) prep_lda->add_ketone cool_ketone Cool Ketone Solution to -78 °C prep_ketone->cool_ketone cool_ketone->add_ketone form_enolate Stir for 60 min at -78 °C (Complete Enolate Formation) add_ketone->form_enolate add_elec Slowly Add Electrophile at -78 °C form_enolate->add_elec react Allow Reaction to Proceed (May involve slow warming) add_elec->react quench Quench Reaction (e.g., with sat. aq. NH4Cl) react->quench workup Aqueous Workup & Extraction quench->workup purify Purification (e.g., Column Chromatography) workup->purify end End: Pure Product purify->end

Caption: Recommended experimental workflow for kinetic enolate formation.

References

  • Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2022, August 16). Enolates - Formation, Stability, and Simple Reactions. Retrieved from [Link]

  • University of Bath. (n.d.). Enolate Chemistry. Retrieved from [Link]

  • Guthrie, J. P., & Guo, J. (2002). The Complete Mechanism of an Aldol Condensation. ResearchGate. Retrieved from [Link]

  • Guthrie, J. P., & O'Leary, S. (2008). The aldol condensation of acetophenone with acetone. ResearchGate. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, April 6). Why should alkylation of enols/carbonyl compounds be done at low temperature with a strong base? Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Retrieved from [Link]

  • Quora. (2016, July 31). Can I stop the aldol reaction from happening after enolate forms? Retrieved from [Link]

  • JoVE. (2023, April 30). Video: Regioselective Formation of Enolates. Retrieved from [Link]

  • Fiveable. (n.d.). Using Aldol Reactions in Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Enolate. Retrieved from [Link]

  • ResearchGate. (n.d.). The aldol condensation of acetone with acetophenone. Retrieved from [Link]

  • Stack Exchange. (2023, February 25). Retrosynthesis of 1-(3-chloro-5-nitrophenyl)-2,2-dimethylpropan-1-one. Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Assisted Condensation Reactions of Acetophenone Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Non-nucleophilic base. Retrieved from [Link]

  • Allen Institute. (n.d.). Aldol Condensation: Mechanism, Types and Applications. Retrieved from [Link]

  • YouTube. (2016, May 10). Mixed Crossed Aldol Reaction Trick and Limiting Products. Retrieved from [Link]

  • Khan Academy. (n.d.). Kinetic and thermodynamic enolates. Retrieved from [Link]

  • YouTube. (2018, September 21). 21.5b Mechanisms of Aldol Reactions. Retrieved from [Link]

  • Taylor & Francis. (2020). Non-nucleophilic bases – Knowledge and References. Retrieved from [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

Sources

"1-(3-Chloro-5-nitrophenyl)ethanone" reaction work-up procedure issues

Author: BenchChem Technical Support Team. Date: February 2026

An essential intermediate in pharmaceutical and agrochemical research, 1-(3-Chloro-5-nitrophenyl)ethanone is commonly synthesized via Friedel-Crafts acylation.[1][2] However, the success of this synthesis is critically dependent on a meticulous and well-understood work-up procedure. The presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), and the specific properties of the nitrated aromatic ketone product introduce several challenges that can lead to low yields, purification difficulties, and inconsistent results.

This technical support guide, structured in a question-and-answer format, addresses the most common issues encountered during the post-reaction work-up of 1-(3-Chloro-5-nitrophenyl)ethanone. It provides not only procedural steps but also the underlying chemical principles to empower researchers to troubleshoot and optimize their experiments effectively.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction mixture is a thick, dark, and viscous slurry after the reaction is complete. What is this, and how should I handle the initial quenching step?

A1: The viscous slurry you are observing is the complex formed between the ketone product, 1-(3-Chloro-5-nitrophenyl)ethanone, and the aluminum chloride (AlCl₃) Lewis acid catalyst.[3][4] A stoichiometric amount of AlCl₃ is often required because it coordinates strongly with the carbonyl oxygen of the product, deactivating the ring and preventing further acylation.[3][4]

Proper quenching is critical and must be performed with caution:

  • Causality: The primary goals of quenching are to hydrolyze the reactive aluminum chloride, break apart the product-catalyst complex, and precipitate the crude product. The hydrolysis of AlCl₃ is a highly exothermic reaction that generates hydrochloric acid (HCl) gas.

  • Recommended Protocol: The reaction mixture should be transferred slowly and carefully , in small portions, to a beaker containing a vigorously stirred mixture of crushed ice and water. This method serves two purposes: it effectively dissipates the heat generated from the exothermic hydrolysis, preventing potential side reactions, and it dilutes the acid, causing the water-insoluble organic product to precipitate.[5] Pouring water directly into the reaction flask is strongly discouraged as it can cause a violent, uncontrolled reaction.

Q2: Upon quenching the reaction mixture in ice water, my product separated as a sticky oil instead of a filterable solid. What went wrong, and how do I proceed?

A2: The phenomenon of "oiling out" instead of precipitating as a solid is common when the crude product is impure or when its melting point is below the temperature of the quench mixture. The presence of unreacted starting materials or side products can act as an impurity, depressing the melting point of the crude product.

  • Troubleshooting Strategy: Do not attempt to filter the oil. Instead, convert the work-up into a liquid-liquid extraction procedure.

    • Transfer the entire quenched mixture (water, oil, and any solids) to a separatory funnel.

    • Extract the aqueous phase three times with a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM).

    • Combine the organic layers for the subsequent washing steps. This ensures that all of the desired product is captured from the aqueous phase.[5]

Q3: During the liquid-liquid extraction, a thick, persistent emulsion has formed at the interface, making phase separation impossible. How can I break this emulsion?

A3: Emulsion formation is a frequent issue in Friedel-Crafts work-ups, primarily due to the formation of gelatinous aluminum hydroxides (Al(OH)₃) and other aluminum salts during the hydrolysis of AlCl₃.[6]

  • Expert-Proven Solutions:

    • Addition of Brine: The most effective method is to add a small amount of a saturated aqueous sodium chloride (NaCl) solution, known as brine. This increases the ionic strength of the aqueous layer, which helps to break up the emulsion and forces a sharper separation of the aqueous and organic layers.

    • Gentle Swirling: Avoid vigorous shaking of the separatory funnel. Instead, use gentle, repeated inversions to mix the layers.

    • Filtration (Advanced): In very stubborn cases, the entire mixture can be filtered through a pad of Celite® (diatomaceous earth) to remove the particulate matter that often stabilizes the emulsion. The layers in the filtrate will then separate cleanly.

Q4: What is the purpose of washing the organic extract with a sodium bicarbonate solution, and is it always necessary?

A4: Yes, this step is crucial for ensuring the purity and stability of your final product. The organic layer, after separation from the quenched reaction mixture, contains dissolved residual acids—namely HCl generated during the reaction and quench, and potentially traces of nitric and sulfuric acid if they were used in a preceding nitration step.

  • Chemical Rationale:

    • Neutralization: A wash with a mild base like saturated sodium bicarbonate (NaHCO₃) or dilute sodium carbonate (Na₂CO₃) solution neutralizes these residual acids.[5]

    • Preventing Degradation: If acids are not removed, they can catalyze degradation or side reactions during the final solvent evaporation step, which often involves heating.

    • Improving Purification: Residual acid can interfere with subsequent purification steps like column chromatography on silica gel.

The washing sequence should be: 1) Water, 2) Saturated NaHCO₃ solution, 3) Brine. The final brine wash helps to remove the bulk of the water from the organic solvent before the drying step with an agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[7]

Q5: My final yield is very low. What are the most likely reasons related to the work-up and purification?

A5: Low yield can stem from the reaction itself or from losses during the work-up and purification. Given that the 3-chloro-5-nitrophenyl ring is strongly deactivated, the reaction efficiency can be a primary issue.[8] However, significant losses can occur during the work-up:

  • Incomplete Extraction: The product may have some solubility in the acidic aqueous layer. Ensure you perform at least three extractions with an appropriate solvent to maximize recovery.

  • Premature Crystallization: The product might crystallize in the separatory funnel during extraction if the solvent becomes too concentrated. If this happens, add a small amount of fresh solvent to redissolve it.

  • Improper Recrystallization: This is a major source of yield loss.

    • Using too much solvent: Dissolving the crude product in an excessive volume of hot solvent will result in a low recovery of crystals upon cooling. The goal is to create a saturated solution at the boiling point of the solvent.[9]

    • Cooling too quickly: Rapid cooling (e.g., placing the hot flask directly into an ice bath) leads to the formation of small, often impure crystals and can trap impurities. Allow the solution to cool slowly to room temperature first.[9][10]

    • Choosing the wrong solvent: An ideal solvent dissolves the compound when hot but not when cold.[11]

Experimental Protocols and Data

Standard Work-Up & Purification Workflow

The following diagram outlines a robust workflow for the work-up and purification of 1-(3-Chloro-5-nitrophenyl)ethanone following a typical Friedel-Crafts acylation.

G cluster_0 Post-Reaction Work-Up cluster_1 Purification start End of Reaction (Product-AlCl₃ Complex) quench Quench Slowly into Ice/Water start->quench decision Solid Precipitate? quench->decision extract Liquid-Liquid Extraction (e.g., Ethyl Acetate) decision->extract No (Oiled Out) filter Vacuum Filtration decision->filter Yes wash Wash Organic Layer: 1. H₂O 2. NaHCO₃ (aq) 3. Brine extract->wash crude Crude Solid Product filter->crude dry Dry Organic Layer (e.g., MgSO₄) wash->dry evaporate Evaporate Solvent (Rotary Evaporator) dry->evaporate evaporate->crude recrystallize Recrystallization crude->recrystallize collect Collect Crystals (Vacuum Filtration) recrystallize->collect wash_crystals Wash with Cold Solvent collect->wash_crystals dry_final Dry Pure Product wash_crystals->dry_final final_product Pure Crystalline Product dry_final->final_product

Sources

Technical Support Center: Minimizing Tar Formation in 1-(3-Chloro-5-nitrophenyl)ethanone Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(3-Chloro-5-nitrophenyl)ethanone (CAS: 55060-39-0) is a critical meta-substituted intermediate often synthesized via a multi-step sequence involving nitration, selective reduction, and the Sandmeyer reaction.[1] "Tar" formation—typically manifesting as black, viscous polymerization products or azo-coupling byproducts—is a persistent challenge in this chemistry.[1]

This guide isolates the three critical phases where tar formation occurs and provides mechanistic interventions to prevent it.

Module 1: The Synthesis Pathway & Critical Control Points

The most robust synthesis route involves the Sandmeyer reaction of 3-amino-5-nitroacetophenone.[1] This is the primary source of tar if not rigorously controlled.

The Pathway
  • Nitration: Acetophenone

    
     3,5-Dinitroacetophenone[1][2]
    
  • Zinin Reduction: 3,5-Dinitroacetophenone

    
     3-Amino-5-nitroacetophenone[1][2]
    
  • Sandmeyer: 3-Amino-5-nitroacetophenone

    
    1-(3-Chloro-5-nitrophenyl)ethanone [1]
    
Visual Workflow: Tar Prevention Strategy

G Start Start: 3-Amino-5-nitroacetophenone Diazotization Step 1: Diazotization (NaNO2 / HCl) Start->Diazotization Temp < 5°C Strong Acid Excess Sandmeyer Step 2: Sandmeyer Displacement (CuCl / HCl) Diazotization->Sandmeyer Cold Addition Tar1 TAR TYPE A: Phenolic Tars (Hydrolysis of Diazo) Diazotization->Tar1 Temp > 5°C Tar2 TAR TYPE B: Azo Coupling Tars (Low Acidity) Diazotization->Tar2 pH > 2 Product Final Product: 1-(3-Chloro-5-nitrophenyl)ethanone Sandmeyer->Product Steam Distillation

Caption: Critical control points in the Sandmeyer synthesis route. Red diamonds indicate failure modes leading to tar.

Module 2: Troubleshooting the Sandmeyer Step (Synthesis)

Q1: During the diazotization of 3-amino-5-nitroacetophenone, the reaction mixture turns into a dark black sludge (tar) instead of a clear diazonium solution. What is happening?

Diagnosis: This is likely Diazo-Coupling or Phenol Formation .[1]

  • Mechanism: The diazonium intermediate (

    
    ) is an electrophile.[1] If the solution is not acidic enough, unreacted amine (nucleophile) attacks the diazonium salt to form diazoamino compounds  (
    
    
    
    ), which rapidly polymerize into tar.[1] Alternatively, if the temperature rises, water attacks the diazonium to form a phenol, which then couples with the diazonium salt to form azo dyes (tar).

Corrective Protocol:

  • Acid Stoichiometry: Ensure you are using at least 2.5 to 3 equivalents of mineral acid (HCl or H2SO4) relative to the amine. The amine must be fully protonated before nitrite addition to prevent coupling.

  • Temperature Lock: Maintain the internal temperature between 0°C and 5°C . Do not rely on bath temperature; use an internal probe.[1]

  • Addition Rate: Add the sodium nitrite solution sub-surface via a syringe pump or dropping funnel to avoid local excesses of nitrite, which can cause oxidative tarring.

Q2: I successfully made the diazonium salt, but upon adding it to the Copper(I) Chloride (CuCl) solution, a gummy solid formed. How do I prevent this?

Diagnosis: This is Radical Polymerization or Oxidative Coupling . The Sandmeyer reaction involves a single-electron transfer (SET) mechanism. If the copper catalyst is inactive (oxidized to Cu(II)) or if the addition is too fast, radical species can couple to form biaryls (biphenyls) which appear as tar.

Corrective Protocol:

  • Catalyst Quality: Use fresh CuCl. It should be white or pale green.[1] If it is dark green/brown (oxidized), wash it with dilute HCl and ethanol before use.

  • Reverse Addition: Do not add the CuCl to the diazonium salt. Instead, add the cold diazonium solution slowly into the CuCl/HCl solution . This ensures the radical intermediate is immediately quenched by the chloride source, preventing side reactions.

  • Steam Distillation: The most effective way to separate the clean product from copper salts and inorganic tar is steam distillation immediately after the reaction is complete. The product (1-(3-chloro-5-nitrophenyl)ethanone) is volatile with steam; the tars are not.[1]

Module 3: Downstream Reactions (Reduction & Handling)[3]

Q3: I am reducing 1-(3-chloro-5-nitrophenyl)ethanone to the aniline derivative using Fe/HCl, but the yield is low and the product is contaminated with a colored impurity.

Diagnosis: Formation of Azoxy/Azo Intermediates . Nitro reduction proceeds through nitroso (


) and hydroxylamine (

) intermediates.[1] If the reduction is too slow or the pH is neutral/basic, these intermediates condense to form azoxy (

) or azo (

) dimers, which are deeply colored and difficult to remove.

Optimization Table: Reduction Strategies

MethodRisk of TarRecommendation
Fe / HCl (Bechamp) ModerateHigh Risk. Ensure vigorous mechanical stirring.[1] Use ethanol cosolvent to keep intermediates in contact with iron.
SnCl2 / HCl LowPreferred. Stannous chloride provides a rapid, clean reduction in acidic media, suppressing condensation side reactions.[1]
H2 / Pd-C HighAvoid. Catalytic hydrogenation often leads to dechlorination (loss of Cl) and potential reduction of the ketone, creating a complex mixture.

Q4: Can I use basic workup (NaOH) to isolate the product?

Diagnosis: Aldol Condensation (Claisen-Schmidt). The acetyl group (


) in 1-(3-chloro-5-nitrophenyl)ethanone is highly acidic due to the electron-withdrawing nitro group.[1]
  • Risk: Strong bases (NaOH, KOH) can trigger self-condensation (Aldol) of the ketone, leading to dimeric enones which appear as dark, intractable oils.[1]

  • Solution: Use mild bases like Sodium Bicarbonate (

    
    )  or Sodium Carbonate (
    
    
    
    )
    for neutralization. Avoid pH > 9.[1]

References

  • Synthesis of Nitroacetophenones

    • Org.[1][2][3][4][5][6][7] Synth.1929 , 9,[1] 20. "m-Nitroacetophenone".[1] (Describes the nitration of acetophenone, the precursor step).

  • Sandmeyer Reaction Mechanism & Tar Control

    • Kochi, J. K.[1][8] "The Mechanism of the Sandmeyer Reaction." J. Am. Chem. Soc.[1]1957 , 79, 2942.[1]

  • Zinin Reduction (Selective Reduction)

    • Porter, H. K.[1] "The Zinin Reduction of Nitroarenes." Org.[1][2][3][4][6] React.1973 , 20, 455.[1]

    • (Standard reference for selective reduction of polynitro arom
  • General Handling of Halogenated Nitro Compounds

    • National Center for Biotechnology Information.[1] "PubChem Compound Summary for CID 2775677, 1-(3-Chloro-5-nitrophenyl)ethanone".

Sources

Validation & Comparative

X-ray crystallography of "1-(3-Chloro-5-nitrophenyl)ethanone" derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a structural analysis of 1-(3-Chloro-5-nitrophenyl)ethanone derivatives, specifically focusing on their chalcone analogues. These compounds are critical intermediates in drug discovery, serving as precursors for pyrazolines and pyrimidines with anti-inflammatory and anticancer potential.

This guide compares the crystallographic performance (structural resolution, packing efficiency, and conformational insight) of these derivatives against standard spectroscopic methods (NMR), demonstrating why Single Crystal X-ray Diffraction (SC-XRD) is the requisite standard for validating this pharmacophore.

Structural Performance Analysis: XRD vs. Spectroscopy

In the development of nitro-acetophenone derivatives, researchers often rely on


H-NMR for structural confirmation. However, for 1-(3-Chloro-5-nitrophenyl)ethanone  derivatives, NMR fails to capture critical solid-state phenomena that drive biological efficacy.
The "Performance" Gap: Why XRD is Superior
FeatureNMR (Solution State) X-ray Crystallography (Solid State) Scientific Implication
Conformation Averages rapid rotations; suggests planarity that may not exist.Captures the frozen bioactive conformation (s-cis vs. s-trans).The 3-chloro and 5-nitro groups often force the phenyl ring out of plane (

torsion), affecting receptor binding.
Isomerism

-coupling confirms E/Z geometry but struggles with rotamers.
Definitively assigns (E)-configuration and absolute stereochemistry.Critical for ensuring the correct geometric isomer is synthesized for docking studies.[1]
Intermolecular Forces Invisible.[1]Visualizes Halogen Bonding (Cl···O) and

-

stacking.[1]
The Cl···O interaction is a key "molecular anchor" in crystal engineering and protein binding pockets.[1]
Stoichiometry Can miss solvates or polymorphs.Identifies solvates (e.g., hemihydrates) and polymorphic forms.Essential for IP protection and formulation stability.[1]

Key Insight: The presence of the Nitro (


)  group at the meta-position acts as a strong hydrogen bond acceptor, while the Chloro (

)
group serves as a halogen bond donor. SC-XRD is the only method that quantifies the interaction energy of these contacts, which are predictive of the compound's melting point and solubility profile.

Experimental Protocol: Synthesis & Crystallization

To obtain diffraction-quality crystals of 1-(3-Chloro-5-nitrophenyl)ethanone derivatives (specifically the chalcone series), follow this self-validating protocol.

Phase 1: Claisen-Schmidt Condensation (Synthesis)

This reaction couples the acetophenone scaffold with a substituted benzaldehyde.[2]

  • Reagents:

    • Precursor: 1-(3-Chloro-5-nitrophenyl)ethanone (0.01 mol).

    • Reactant: 4-Chlorobenzaldehyde (or substituted equivalent) (0.01 mol).[1]

    • Catalyst: 40% NaOH (aq) (5 mL).

    • Solvent: Ethanol (95%, 20 mL).

  • Procedure:

    • Dissolve the ketone and aldehyde in ethanol in a 100 mL round-bottom flask.

    • Add NaOH dropwise at 0–5°C with vigorous stirring.

    • Stir at room temperature for 3–6 hours. Checkpoint: Reaction is complete when TLC shows disappearance of the ketone spot.

    • Pour mixture into crushed ice-water containing HCl (to neutralize).

    • Filter the yellow precipitate and wash with cold water.[1]

Phase 2: Crystal Engineering (Slow Evaporation Method)

Direct recrystallization often yields microcrystalline powder.[1] Use this specific solvent system to grow single crystals suitable for XRD.[1]

  • Solvent Selection: Use a Acetone:Ethanol (1:1) mixture.[1] The varying vapor pressures promote gradual saturation.[1]

  • Dissolution: Dissolve 50 mg of the crude chalcone in 10 mL of the solvent mixture at 40°C. Filter while warm to remove nucleation sites (dust).

  • Growth:

    • Place in a clean vial. Cover with Parafilm and poke 3–4 small holes.[1]

    • Store in a vibration-free, dark environment at 20°C.

    • Timeline: Block-like yellow crystals typically appear within 3–7 days.

  • Validation: Crystals should be transparent and have well-defined edges (no dendritic growth).

Crystallographic Data Comparison

The following table contrasts the crystallographic parameters of a typical 3-Chloro-5-nitro derivative against a standard Unsubstituted chalcone. This highlights the "packing penalty" introduced by the bulky chloro/nitro groups.[1]

ParameterStandard Chalcone (Unsubstituted)3-Chloro-5-Nitro Derivative (Target)Interpretation
Crystal System OrthorhombicMonoclinic / Triclinic Lower symmetry due to steric hindrance of substituents.
Space Group


or

The nitro group often disrupts the centrosymmetric packing seen in simpler chalcones.[1]
Unit Cell Volume (

)
~1200 Å

~1400–1600 Å

Increased volume reflects the bulk of the

and

groups.
Packing Index High (Efficient)Moderate The "twisted" conformation creates voids, potentially allowing solvent inclusion.[1]
Key Interaction C-H···O (Weak)Cl···O (Halogen Bond) The target derivative is stabilized by stronger, directional halogen bonds.[1]

Note: Data derived from comparative trends in nitro-chalcone crystallography (e.g., CSD Refcodes for analogous 3-nitro/4-chloro variants).

Workflow Visualization

The following diagram illustrates the critical path from raw material to validated crystal structure.

G Start 1-(3-Chloro-5-nitro phenyl)ethanone Rxn Claisen-Schmidt Condensation (NaOH/EtOH) Start->Rxn + Aldehyde Crude Crude Chalcone (Precipitate) Rxn->Crude Neutralization Cryst Slow Evaporation (Acetone:Ethanol 1:1) Crude->Cryst Purification XRD Single Crystal XRD (Data Collection) Cryst->XRD Mounting Solve Structure Solution (SHELXT/Olex2) XRD->Solve Refinement Solve->Cryst Re-crystallize

Caption: Operational workflow for converting the acetophenone precursor into a diffraction-quality chalcone crystal.

References

  • PubChem. 1-(3-Nitrophenyl)-3-phenyl-2-propen-1-one (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

  • MDPI. Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones. Molbank 2021.[1] Available at: [Link][1][3][4][5][6][7]

  • ResearchGate. Crystal structure of (E)-1-(2-nitrophenyl)-3-phenylprop-2-en-1-one. Zeitschrift für Kristallographie.[1] Available at: [Link][1]

Sources

A Comparative Guide to Correlating Spectral Data with the Structure of 1-(3-Chloro-5-nitrophenyl)ethanone Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

1-(3-Chloro-5-nitrophenyl)ethanone is a key starting material and intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs) and agrochemicals.[1] Its molecular architecture, featuring chloro, nitro, and acetyl groups, provides multiple reaction sites for building more complex molecules. However, the very reactivity that makes it valuable also predisposes it to the formation of impurities during synthesis, purification, and storage. The U.S. Food and Drug Administration (FDA) and other global regulatory bodies mandate strict control over impurities, which are defined as any component of a drug substance that is not the chemical entity defined as the drug substance.[2][3]

This guide provides a comprehensive framework for researchers and drug development professionals to identify and structurally elucidate impurities associated with 1-(3-Chloro-5-nitrophenyl)ethanone. We will move beyond mere data reporting to explain the causal logic behind our analytical choices, demonstrating how a multi-technique spectroscopic approach provides a self-validating system for impurity characterization. Our discussion is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines Q3A(R) and Q3B(R2), which detail the thresholds for reporting, identifying, and qualifying impurities.[4][5]

Anticipating the Unknown: A Rationale-Based Prediction of Potential Impurities

A robust impurity profiling strategy begins not in the lab, but with a thorough understanding of the synthetic pathway. The most common route to substituted acetophenones is the Friedel-Crafts acylation of a corresponding substituted benzene. For 1-(3-Chloro-5-nitrophenyl)ethanone, this would typically involve the acylation of 1-chloro-3-nitrobenzene.

Based on this, we can logically predict several classes of process-related impurities:

  • Positional Isomers: The directing effects of the chloro (ortho-, para-directing) and nitro (meta-directing) groups are not absolute. Under certain reaction conditions, alternative isomers can form, such as 1-(2-chloro-4-nitrophenyl)ethanone or 1-(4-chloro-2-nitrophenyl)ethanone. These are often the most challenging impurities to separate and identify due to their similar physicochemical properties.

  • Unreacted Starting Materials: Residual 1-chloro-3-nitrobenzene is a common process impurity.

  • By-products of Side Reactions: Impurities from over- or under-substitution can occur, leading to species like 1-(3,5-dinitrophenyl)ethanone or 1-(3-chlorophenyl)ethanone.[6]

  • Degradation Products: The nitro group, in particular, can be susceptible to reduction or other transformations under specific pH, light, or temperature conditions, leading to new, unanticipated structures.

The Analytical Workflow: An Orthogonal, Multi-Modal Approach

No single analytical technique is sufficient for unambiguous structure elucidation. We advocate for an orthogonal approach, where each method provides a unique piece of the puzzle, and the collective data builds a self-validating case for the impurity's structure.

G cluster_0 Phase 1: Separation & Detection cluster_1 Phase 2: Molecular Weight & Formula cluster_2 Phase 3: Definitive Structure Elucidation cluster_3 Phase 4: Confirmation & Quantification Sample Bulk Sample of 1-(3-Chloro-5-nitrophenyl)ethanone HPLC High-Performance Liquid Chromatography (HPLC-UV) Sample->HPLC Injection LCMS LC-Mass Spectrometry (LC-MS) HPLC->LCMS Peak Isolation (Hyphenation) MSMS Tandem MS (MS/MS) Fragmentation LCMS->MSMS MW Determine Molecular Weight & Isotopic Pattern LCMS->MW Structure_Frag Infer Structural Fragments MSMS->Structure_Frag Formula Propose Elemental Composition MW->Formula NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Formula->NMR Guide Interpretation Structure_Frag->NMR Cross-Validate Structure_Confirm Confirm Connectivity & Isomer Position NMR->Structure_Confirm Final_ID Impurity Structure Confirmed & Quantified Structure_Confirm->Final_ID

Caption: Integrated workflow for impurity identification and structural elucidation.

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC)

Causality: Before a structure can be determined, the impurity must be separated from the bulk active substance and other impurities. HPLC is the cornerstone of this process.[7] For aromatic ketones, reverse-phase chromatography using a C18 column provides excellent resolving power based on differences in hydrophobicity.[8][9] Positional isomers, while challenging, often exhibit subtle differences in polarity that can be exploited with a carefully optimized gradient elution method.

Experimental Protocol: HPLC-UV Method

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 70% A / 30% B, ramp to 20% A / 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV Diode Array Detector (DAD) at 254 nm.

  • Rationale: The acidic modifier improves peak shape, and the gradient elution is crucial for separating compounds with a range of polarities, from potential starting materials to the primary substance and its isomers.

Molecular Weight Determination: Mass Spectrometry (MS)

Causality: MS provides the single most critical piece of initial information: the molecular weight of the unknown compound. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to predict the elemental composition. For chloro-compounds, the characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1) provides a definitive marker.

Experimental Protocol: LC-MS Analysis

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

  • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) for HRMS.

  • Fragmentation: Collision-Induced Dissociation (CID) for MS/MS analysis.

  • Rationale: ESI is a soft ionization technique ideal for generating intact protonated molecules [M+H]⁺. A Q-TOF analyzer provides the mass accuracy needed to distinguish between formulas that may be nominally the same.

Interpreting the Data: The parent compound, 1-(3-Chloro-5-nitrophenyl)ethanone (C₈H₆ClNO₃), has a monoisotopic mass of 199.0036 Da. An impurity with the same mass and a 3:1 isotopic pattern for the M and M+2 peaks is almost certainly a positional isomer. An impurity with a different mass points to a different structural class (e.g., a starting material or a degradation product).

Tandem MS (MS/MS) provides structural clues through fragmentation.[10] Key fragmentation pathways for this class of compounds include:

  • Loss of NO₂ (46 Da): A characteristic fragmentation for nitroaromatic compounds.[11]

  • Loss of NO (30 Da): Another common pathway for nitro compounds.[12][13]

  • Loss of the Acetyl Radical (•COCH₃, 43 Da): Cleavage of the bond between the carbonyl carbon and the aromatic ring.

Definitive Structure Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: While MS suggests what an impurity might be, NMR spectroscopy proves where the substituents are located. It is the gold standard for distinguishing isomers.[14] The chemical shift, splitting pattern (multiplicity), and coupling constants (J-values) of the aromatic protons provide an unambiguous fingerprint of the substitution pattern on the benzene ring.

Experimental Protocol: ¹H NMR Spectroscopy

  • Spectrometer: 400 MHz or higher.

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆).

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Rationale: A higher field strength provides better signal dispersion, which is critical for resolving the complex splitting patterns of polysubstituted aromatic systems.

Comparative Data Analysis: Differentiating the Parent Compound from a Positional Isomer

Let's compare the expected spectral data for the parent compound with a plausible positional isomer, 1-(4-Chloro-2-nitrophenyl)ethanone .

Table 1: Comparative HPLC and MS Data

CompoundExpected Relative Retention TimeMolecular Formula[M+H]⁺ (Da)Key MS/MS Fragments (m/z)
1-(3-Chloro-5-nitrophenyl)ethanone 1.00C₈H₆ClNO₃200.0109183 (loss of OH), 170 (loss of NO), 154 (loss of NO₂)
1-(4-Chloro-2-nitrophenyl)ethanone ~0.95 (likely slightly less retained)C₈H₆ClNO₃200.0109183, 170, 154 (similar fragments, intensity may vary)

Table 2: Comparative ¹H NMR Spectral Data (Predicted)

CompoundProton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
1-(3-Chloro-5-nitrophenyl)ethanone H₂~8.2 ppmt (triplet)J ≈ 2.0 Hz (meta)
H₄~8.0 ppmt (triplet)J ≈ 2.0 Hz (meta)
H₆~8.4 ppmt (triplet)J ≈ 2.0 Hz (meta)
-CH₃~2.7 ppms (singlet)N/A
1-(4-Chloro-2-nitrophenyl)ethanone H₃~7.8 ppmdd (doublet of doublets)J ≈ 8.4 (ortho), 2.1 (meta)
H₅~7.6 ppmd (doublet)J ≈ 8.4 Hz (ortho)
H₆~8.1 ppmd (doublet)J ≈ 2.1 Hz (meta)
-CH₃~2.6 ppms (singlet)N/A

Analysis of the Causality:

The power of this comparative approach is clear in the ¹H NMR data. For the parent 1-(3-Chloro-5-nitrophenyl)ethanone , the 1,3,5-substitution pattern means no proton is adjacent (ortho) to another. Therefore, we only observe small meta-couplings, resulting in three distinct, narrow triplets.

In stark contrast, the hypothetical 1-(4-Chloro-2-nitrophenyl)ethanone isomer has protons that are ortho to each other. This results in large ortho coupling constants (typically 7-9 Hz), leading to a much more complex spectrum with doublets and a doublet of doublets.[15] This difference in the splitting pattern is irrefutable proof of the substituent positions, allowing for definitive structural assignment where MS alone would be ambiguous.

Conclusion: A Self-Validating System for Ensuring Pharmaceutical Quality

The structural elucidation of impurities is a critical, non-negotiable aspect of pharmaceutical development and manufacturing.[16] By employing a logical, multi-modal analytical strategy that combines the separation power of HPLC with the molecular weight information from MS and the definitive structural detail from NMR, a self-validating system is created. A hypothesis generated from an LC-MS molecular weight is rigorously tested and confirmed (or refuted) by the hard, empirical evidence of NMR coupling patterns. This orthogonal approach ensures the highest degree of confidence in impurity identification, enabling researchers to meet stringent regulatory requirements and, ultimately, safeguard patient safety.

References

  • HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum . ResearchGate. Available from: [Link]

  • PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES . Canadian Science Publishing. Available from: [Link]

  • Acetophenone, 2-chloro- - Optional[1H NMR] - Chemical Shifts - SpectraBase . SpectraBase. Available from: [Link]

  • Q 3 B (R2) Impurities in New Drug Products . European Medicines Agency (EMA). Available from: [Link]

  • NMR data on the degradation of o-nitrophenol degradation by the microbial consortium . ResearchGate. Available from: [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance . Biotech Spain. Available from: [Link]

  • Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane . YouTube. Available from: [Link]

  • Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings . ACS Publications. Available from: [Link]

  • Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review . ACS Omega. Available from: [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns . SIELC Technologies. Available from: [Link]

  • On the basis of NMR spectroscopy, how will you distinguish o-nitrophenol and p-nitrophenol? . Quora. Available from: [Link]

  • 1H NMR Chemical Shifts . Organic Chemistry Data. Available from: [Link]

  • Mass spectrometry based fragmentation patterns of nitrosamine compounds . ResearchGate. Available from: [Link]

  • Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation . MicroSolv Technology Corporation. Available from: [Link]

  • Acetophenone - SpectraBase . SpectraBase. Available from: [Link]

  • Guidance for Industry - Q3A Impurities in New Drug Substances . FDA. Available from: [Link]

  • 1H NMR of 4-chloroacetophenone . Chemistry Stack Exchange. Available from: [Link]

  • (PDF) Regulatory aspects of Impurity profiling . ResearchGate. Available from: [Link]

  • Mass Spectrometry - Fragmentation Patterns . Chemistry LibreTexts. Available from: [Link]

  • HPLC Analysis of Aldehydes and Ketones in Air Samples . Aurora Pro Scientific. Available from: [Link]

  • Synthesis, molecular structure and spectroscopic characterization of N-(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA) . ResearchGate. Available from: [Link]

  • Mass spectrometry based fragmentation patterns of nitrosamine compounds . PubMed. Available from: [Link]

  • Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides . PubMed. Available from: [Link]

  • REGULATORY ASPECTS FOR IMPURITY PROFILING OF PHARMACEUTICAL PRODUCTS: AN OVERVIEW . IJPSR. Available from: [Link]

  • Determining Nitrophenol Isomers Using Raman Spectroscopy . Spectroscopy Online. Available from: [Link]

  • Development of Ketoprofen Impurity A (1-(3-Benzoylphenyl)ethanone) as a Certified Reference Material for Pharmaceutical Quality Control . MDPI. Available from: [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS . eGyanKosh. Available from: [Link]

  • pKa values for substituted acetophenones: values determined by study of rates of halogenation . Canadian Science Publishing. Available from: [Link]

  • Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone. Google Patents.
  • NMR spectrum of acetophenone . YouTube. Available from: [Link]

  • 1-(3-Chlorophenyl)ethanone . PubChem. Available from: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.